molecular formula C6H5BrClN3 B14044355 7-Bromoimidazo[4,5-c]pyridine HCl

7-Bromoimidazo[4,5-c]pyridine HCl

货号: B14044355
分子量: 234.48 g/mol
InChI 键: KJCYNQOVFKZCON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromoimidazo[4,5-c]pyridine HCl is a versatile brominated heterocyclic building block in medicinal chemistry and drug discovery research. The imidazopyridine scaffold is a privileged structure in the development of therapeutic agents, and the bromo substituent at the 7-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . While specific studies on this exact compound are limited, research on highly similar scaffolds demonstrates significant research potential. For instance, the imidazo[4,5-c]pyridine core is utilized in the development of inhibitors targeting bacterial glutaminyl cyclase, an enzyme linked to periodontitis and associated systemic diseases . Furthermore, the broader class of imidazo[1,5-a]pyridines is actively investigated as potent and selective inhibitors of kinases such as GSK-3β, which is a key target in neurological disorders, diabetes, and cancers . This reagent provides researchers with a critical synthetic intermediate to access novel compounds for probing biological pathways and developing new chemical tools.

属性

分子式

C6H5BrClN3

分子量

234.48 g/mol

IUPAC 名称

7-bromo-3H-imidazo[4,5-c]pyridine;hydrochloride

InChI

InChI=1S/C6H4BrN3.ClH/c7-4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10);1H

InChI 键

KJCYNQOVFKZCON-UHFFFAOYSA-N

规范 SMILES

C1=C2C(=C(C=N1)Br)N=CN2.Cl

产品来源

United States
Foundational & Exploratory

An In-depth Technical Guide to 7-Bromoimidazo[4,5-c]pyridine HCl: A Cornerstone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of cancer and inflammatory diseases. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocyclic compounds have emerged as privileged scaffolds, prized for their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

The imidazo[4,5-c]pyridine core, a bioisostere of purine, is one such scaffold of significant interest. Its structure is adept at mimicking the adenine moiety of ATP, enabling it to function as a competitive inhibitor. The strategic introduction of a bromine atom at the 7-position, yielding 7-Bromo-1H-imidazo[4,5-c]pyridine, transforms this core into a versatile platform for the development of targeted therapeutics. The bromine atom not only influences the electronic properties of the ring system but, more critically, serves as a chemical handle for introducing further molecular complexity through cross-coupling reactions. This guide provides a comprehensive technical overview of 7-Bromoimidazo[4,5-c]pyridine, focusing on its synthesis, properties, and its pivotal role as a starting material in the synthesis of advanced kinase inhibitors. While often utilized as its hydrochloride (HCl) salt to enhance solubility and stability for screening and formulation, this guide will focus on the properties and synthesis of the parent compound, from which the salt is readily prepared.

Physicochemical and Structural Characteristics

The foundational properties of 7-Bromo-1H-imidazo[4,5-c]pyridine are crucial for its handling, reaction setup, and the interpretation of analytical data. While a specific CAS number for the hydrochloride salt is not consistently cited, the free base is well-documented.

PropertyValueSource
Compound Name 7-Bromo-1H-imidazo[4,5-c]pyridine-
CAS Number 90993-26-3
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol (Free Base)
Molecular Weight (HCl salt) 234.48 g/mol Calculated
Appearance Solid
Storage Temperature Room Temperature
InChI Key UOGAFIAGSJONEX-UHFFFAOYSA-N

Note: The hydrochloride salt is typically prepared by treating a solution of the free base with a solution of HCl in an appropriate solvent like ethanol or dioxane.

Synthesis of the Core Scaffold: A Protocol Grounded in Heterocyclic Chemistry Principles

The construction of the imidazo[4,5-c]pyridine ring system is most reliably achieved through the cyclization of an appropriately substituted diaminopyridine. The following protocol describes a robust and widely applicable method for synthesizing 7-Bromo-1H-imidazo[4,5-c]pyridine.

Reaction Principle: The synthesis relies on the classic Phillips condensation reaction. A 1,2-diamine (5-bromo-3,4-diaminopyridine) is reacted with formic acid. The formic acid serves as a source of a single carbon atom, which, upon condensation and subsequent dehydration, forms the imidazole ring fused to the pyridine core.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Salt Formation (Optional) A 5-Bromo-3,4-diaminopyridine C Reflux (Heat) A->C B Formic Acid (HCOOH) B->C D 7-Bromo-1H-imidazo[4,5-c]pyridine C->D Condensation & Dehydration E 7-Bromo-1H-imidazo[4,5-c]pyridine G Precipitation E->G F HCl in Ethanol F->G H 7-Bromo-1H-imidazo[4,5-c]pyridine HCl G->H

Caption: Proposed synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine and its HCl salt.

Detailed Step-by-Step Protocol: Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine
  • Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3,4-diaminopyridine (1.0 equivalent).

  • Reaction Setup: Add an excess of 98-100% formic acid (approximately 10-15 mL per gram of diamine). The formic acid acts as both the reagent and the solvent.

    • Expert Insight: Using a large excess of formic acid drives the reaction to completion. The reaction is typically robust and does not require an inert atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture into a beaker of crushed ice to neutralize the excess formic acid and precipitate the product. c. Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until a pH of 8-9 is reached. This step is crucial to ensure the product is in its free base form. d. Collect the resulting precipitate by vacuum filtration. e. Wash the filter cake thoroughly with cold water to remove any residual salts. f. Dry the solid product under vacuum to yield crude 7-Bromo-1H-imidazo[4,5-c]pyridine.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of 7-Bromo-1H-imidazo[4,5-c]pyridine in drug discovery lies in its role as a versatile intermediate. The bromine atom at the 7-position is strategically positioned for modification via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[1]

This scaffold has been successfully employed in the development of inhibitors for several critical cancer-related kinases, including:

  • Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.[2][3]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations leading to the constitutive activation of FLT3 are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[4]

The imidazo[4,5-c]pyridine core binds to the hinge region of the kinase, while the substituents introduced at the 7-position can extend into other regions of the ATP-binding site, conferring selectivity and potency.

Signaling Pathways Targeted by Imidazo[4,5-c]pyridine Derivatives

Kinase_Signaling_Pathway cluster_FLT3 FLT3 Pathway in AML cluster_Aurora Aurora A Pathway in Mitosis FLT3 Mutant FLT3 (Constitutively Active) STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT MAPK MAPK FLT3->MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation MAPK->Proliferation AuroraA Aurora A Kinase TPX2 TPX2 AuroraA->TPX2 activates Spindle Mitotic Spindle Assembly TPX2->Spindle Inhibitor 7-Substituted Imidazo[4,5-c]pyridine Derivative Inhibitor->FLT3 Inhibits Inhibitor->AuroraA Inhibits

Caption: Inhibition of pro-survival signaling pathways by imidazo[4,5-c]pyridine derivatives.

Mutant FLT3 in AML leads to constitutive activation of downstream pathways like STAT5, AKT, and MAPK, promoting uncontrolled cell proliferation and survival.[4][5] Similarly, Aurora A kinase is crucial for proper mitotic spindle assembly, a process essential for cell division.[6] Imidazo[4,5-c]pyridine-based inhibitors competitively block the ATP-binding sites of these kinases, shutting down these oncogenic signals.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for the functionalization of 7-Bromo-1H-imidazo[4,5-c]pyridine, demonstrating its utility as a synthetic intermediate.

Reaction Principle: A palladium(0) catalyst facilitates the coupling of the aryl bromide (7-Bromo-1H-imidazo[4,5-c]pyridine) with an organoboron reagent (an arylboronic acid or ester). A base is required to activate the organoboron species for transmetalation to the palladium center.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A 7-Bromo-1H-imidazo[4,5-c]pyridine E Heat (80-100 °C) A->E B Arylboronic Acid B->E C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/H₂O) C->E D Inert Atmosphere (N₂ or Ar) D->E F 7-Aryl-1H-imidazo[4,5-c]pyridine E->F G Work-up & Purification F->G H Final Product G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Vessel Preparation: To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 7-Bromo-1H-imidazo[4,5-c]pyridine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equivalents).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-heterocycle. The choice of base is critical and can significantly impact yield; carbonates are a good starting point for many substrates.

  • Catalyst Addition: Add the palladium catalyst. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at 1-5 mol %.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.[7]

  • Solvent Addition: Add a degassed solvent system via syringe. A common mixture is 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).[7]

    • Causality: The water is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle. The organic solvent ensures solubility of the reactants and catalyst. Degassing the solvent (e.g., by sparging with argon) removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate. b. Wash the organic layer with water and then with brine to remove the inorganic base and salts. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 7-Aryl-1H-imidazo[4,5-c]pyridine product.

Conclusion and Future Outlook

7-Bromoimidazo[4,5-c]pyridine HCl is more than a mere chemical reagent; it is a strategically designed building block that provides an efficient entry point into a class of compounds with proven therapeutic potential. Its synthesis is straightforward, and the bromine atom provides a reliable handle for diversification through modern cross-coupling chemistry. For researchers and drug development professionals, understanding the properties and reactivity of this scaffold is essential for the rational design of next-generation kinase inhibitors. The continued exploration of substitutions at the 7-position will undoubtedly lead to the discovery of new chemical entities with improved potency, selectivity, and drug-like properties, further cementing the importance of the imidazo[4,5-c]pyridine core in oncology and beyond.

References

  • Malumbres, M. & Perez de Castro, I. Aurora Kinases: A Hub for Cancer Signaling Networks. Nature Reviews Cancer. Available from: [Link]

  • Griffiths, C., et al. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Journal of Cellular and Molecular Medicine. Available from: [Link]

  • Shrestha, R., et al. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. Cancers. Available from: [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. Available from: [Link]

  • Levis, M. FLT3 as a therapeutic target in AML: still challenging after all these years. Blood. Available from: [Link]

  • Katsha, A., et al. Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer. Frontiers in Oncology. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chen, D., et al. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem. Available from: [Link]

  • Temple, C., Jr., et al. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry. Available from: [Link]

  • Butković, K., et al. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules. Available from: [Link]

  • Hranjec, M., et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. Available from: [Link]

  • Bavetsias, V., et al. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Jarmoni, K., et al. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. Available from: [Link]

Sources

An In-depth Technical Guide to 7-Bromoimidazo[4,5-c]pyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 7-Bromoimidazo[4,5-c]pyridine hydrochloride, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical structure, synthesis, characterization, and its pivotal role as a versatile intermediate in the creation of novel therapeutics, particularly in the domain of kinase inhibitors.

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-c]pyridine core, an isomer of purine, is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous molecules allows it to interact with a wide array of biological targets, making it a valuable framework for the design of novel therapeutic agents.[1] The strategic introduction of a bromine atom at the 7-position enhances the molecule's utility, providing a reactive handle for further chemical modifications and influencing its electronic properties, which can be crucial for target engagement. This guide will focus specifically on the hydrochloride salt of 7-bromo-1H-imidazo[4,5-c]pyridine, a form often preferred for its improved solubility and handling properties in a laboratory setting.

Chemical Structure and Properties

The chemical structure of 7-Bromoimidazo[4,5-c]pyridine hydrochloride is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridine ring, with a bromine atom substituted at the 7-position of the pyridine ring. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the heterocyclic core, typically the pyridine nitrogen, by hydrochloric acid.

Molecular Formula: C₆H₅BrClN₃

Molecular Weight: 234.49 g/mol

InChI Key: UOGAFIAGSJONEX-UHFFFAOYSA-N (for the parent compound)[2]

Canonical SMILES: C1=C2C(=C(C=N1)Br)N=CN2.Cl (for the hydrochloride salt)

The presence of the bromine atom and the fused aromatic system dictates the molecule's chemical reactivity and potential for intermolecular interactions, which are key to its function as a building block in drug design.

Synthesis of 7-Bromoimidazo[4,5-c]pyridine Hydrochloride

The synthesis of 7-Bromoimidazo[4,5-c]pyridine hydrochloride is a multi-step process that typically begins with a suitably substituted pyridine derivative. The general strategy involves the formation of a 3,4-diaminopyridine intermediate, followed by cyclization to form the imidazole ring.

Synthesis of the Precursor: 5-Bromo-3,4-diaminopyridine

A common precursor for the synthesis of the target compound is 5-bromo-3,4-diaminopyridine. The synthesis of this intermediate can be achieved through various routes, often starting from more readily available pyridine derivatives. One plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 5-Bromo-3,4-diaminopyridine (Illustrative)

  • Step 1: Nitration of 3-Amino-5-bromopyridine. 3-Amino-5-bromopyridine is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position, yielding 3-amino-5-bromo-4-nitropyridine. Careful control of the reaction temperature is crucial to avoid side reactions.

  • Step 2: Reduction of the Nitro Group. The nitro group of 3-amino-5-bromo-4-nitropyridine is then reduced to an amino group to give 5-bromo-3,4-diaminopyridine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst.

Cyclization to form the Imidazo[4,5-c]pyridine Core

Once the 5-bromo-3,4-diaminopyridine precursor is obtained, the next critical step is the cyclization to form the fused imidazole ring. This can be accomplished using various one-carbon synthons.

Experimental Protocol: Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine

  • Method A: Using Formic Acid. 5-Bromo-3,4-diaminopyridine is heated under reflux with formic acid. The formic acid serves as the source of the C2 carbon of the imidazole ring.[3] The reaction mixture is then neutralized to yield 7-bromo-1H-imidazo[4,5-c]pyridine.

  • Method B: Using Triethyl Orthoformate. Alternatively, 5-bromo-3,4-diaminopyridine can be reacted with triethyl orthoformate, often in the presence of an acid catalyst. This method can also provide the desired product in good yield.

Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt. This is typically a straightforward acid-base reaction.

Experimental Protocol: Preparation of 7-Bromoimidazo[4,5-c]pyridine Hydrochloride

  • The free base, 7-bromo-1H-imidazo[4,5-c]pyridine, is dissolved in a suitable organic solvent, such as diethyl ether or methanol.

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise to the solution of the free base with stirring.

  • The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Reaction Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Salt Formation 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine 3-Amino-5-bromo-4-nitropyridine 3-Amino-5-bromo-4-nitropyridine 3-Amino-5-bromopyridine->3-Amino-5-bromo-4-nitropyridine Nitration 5-Bromo-3,4-diaminopyridine 5-Bromo-3,4-diaminopyridine 3-Amino-5-bromo-4-nitropyridine->5-Bromo-3,4-diaminopyridine Reduction 7-Bromo-1H-imidazo[4,5-c]pyridine 7-Bromo-1H-imidazo[4,5-c]pyridine 5-Bromo-3,4-diaminopyridine->7-Bromo-1H-imidazo[4,5-c]pyridine Cyclization (e.g., Formic Acid) 7-Bromoimidazo[4,5-c]pyridine\nHydrochloride 7-Bromoimidazo[4,5-c]pyridine Hydrochloride 7-Bromo-1H-imidazo[4,5-c]pyridine->7-Bromoimidazo[4,5-c]pyridine\nHydrochloride HCl

Caption: Synthetic pathway to 7-Bromoimidazo[4,5-c]pyridine hydrochloride.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the parent compound, 7-bromo-1H-imidazo[4,5-c]pyridine, would be expected to show distinct signals for the aromatic protons. In the hydrochloride salt, the protonation of a nitrogen atom would likely lead to downfield shifts of the adjacent protons due to the increased electron-withdrawing effect. The imidazole N-H proton would also be observable, though its chemical shift can be broad and concentration-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display signals corresponding to the six carbon atoms of the bicyclic core. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronic effects. The chemical shifts of the carbons in the pyridine and imidazole rings would also be diagnostic.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the cation (the protonated 7-bromo-1H-imidazo[4,5-c]pyridine). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (from the imidazole ring and the protonated nitrogen), C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic system.

Spectroscopic Data (Predicted for 7-Bromo-1H-imidazo[4,5-c]pyridine)
¹H NMR Aromatic protons in the region of 7.5-9.0 ppm. Imidazole N-H proton signal may be broad and variable.
¹³C NMR Aromatic carbons in the region of 110-150 ppm.
Mass Spec (ESI+) [M+H]⁺ at m/z 198 and 200 (due to Br isotopes).[4]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

7-Bromoimidazo[4,5-c]pyridine hydrochloride serves as a crucial building block in the synthesis of a variety of biologically active molecules, most notably kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The bromine atom at the 7-position is a key feature, as it provides a convenient site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, enabling the systematic exploration of the chemical space around the imidazo[4,5-c]pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

Workflow for Kinase Inhibitor Synthesis:

G 7-Bromoimidazo[4,5-c]pyridine\nHydrochloride 7-Bromoimidazo[4,5-c]pyridine Hydrochloride Functionalized Kinase Inhibitor Functionalized Kinase Inhibitor 7-Bromoimidazo[4,5-c]pyridine\nHydrochloride->Functionalized Kinase Inhibitor Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Biological Screening Biological Screening Functionalized Kinase Inhibitor->Biological Screening Assay Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Functionalized Kinase Inhibitor Amine/Other Nucleophile Amine/Other Nucleophile Amine/Other Nucleophile->Functionalized Kinase Inhibitor Lead Optimization Lead Optimization Biological Screening->Lead Optimization SAR

Caption: Role in kinase inhibitor synthesis.

Several patents and research articles describe the use of the imidazo[4,5-c]pyridine scaffold in the development of inhibitors for various kinases, including but not limited to those involved in cell cycle regulation and signal transduction pathways implicated in cancer.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 7-Bromoimidazo[4,5-c]pyridine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

7-Bromoimidazo[4,5-c]pyridine hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its unique chemical structure, coupled with the strategic placement of a reactive bromine handle, provides a powerful platform for the synthesis of novel and potent therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in the ongoing quest for new and effective medicines.

References

  • Temple, C. Jr., Rose, J. D., Comber, R. N., & Rener, G. A. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751.
  • Dymińska, L. (2017).
  • ChemInform Abstract: Synthesis of 3,4-Diaminopyridine and Imidazo[4,5-c]pyridines by Nitration of 4-Acylaminopyridines. (2010). ChemInform, 23(15).
  • Request PDF | Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316 | On this page, you can request a PDF of the full-text of this research paper.
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. (1987). PubMed.
  • 7-bromo-1h-imidazo[4,5-c]pyridine. PubChem.
  • 7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine. ChemicalBook.
  • 1044771-96-1|7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid. BLDpharm.
  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine deriv
  • 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine | 317840-04-3. Sigma-Aldrich.
  • 7-bromo-1h-imidazo[4,5-c]pyridine. PubChemLite.
  • 7-bromo-1-methyl-1h-imidazo[4,5-c]pyridine. PubChemLite.
  • CAS 317840-04-3 | 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine. Hoffman Fine Chemicals.
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi
  • Synthesis of 7‐Bromo‐1,3‐diazapyrenes.
  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI.
  • Safe Synthesis of 4,7-Dibromo[3][7]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2021). MDPI.

  • Imidazo[4,5-c]pyridine compounds as LSD-1 inhibitors - P
  • (12) Patent Application Publication (10) Pub. No.: US 2007/0106076 A1.
  • RAJESH DIXIT 734357. (2011).
  • Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. (2013). PubMed.
  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • 7-Bromoimidazo 1,2-a pyridine AldrichCPR 808744-34-5. Sigma-Aldrich.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). MDPI.
  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017). European Journal of Chemistry.
  • 2,3-diaminopyridine. Organic Syntheses.
  • CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
  • 7-Bromo-1H-indazole. Chem-Impex.

Sources

7-Bromo-1H-imidazo[4,5-c]pyridine HCl molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 7-Bromo-1H-imidazo[4,5-c]pyridine Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of 7-Bromo-1H-imidazo[4,5-c]pyridine Hydrochloride , a critical heterocyclic building block in medicinal chemistry. As a 3-deazapurine isostere, this scaffold is extensively utilized in the development of kinase inhibitors, Toll-like receptor (TLR) modulators, and antiviral agents. This document details its physicochemical properties, validated synthetic pathways, and analytical characterization, designed to support researchers in high-fidelity drug discovery workflows.

Part 1: Quantitative Physicochemical Specifications

The following data establishes the baseline identity for the hydrochloride salt form. Note that while the free base (CAS 90993-26-3) is commercially common, the hydrochloride salt is often generated in situ or isolated for improved solubility and stability.

PropertySpecificationNotes
Compound Name 7-Bromo-1H-imidazo[4,5-c]pyridine HClMonohydrochloride salt
Free Base CAS 90993-26-3Reference for parent moiety
Chemical Formula C₆H₅BrClN₃(Free Base: C₆H₄BrN₃[1][2][3][4] • HCl)
Molecular Weight 234.48 g/mol Average Mass
Exact Mass 232.9355 DaMonoisotopic (⁷⁹Br, ³⁵Cl)
Appearance Off-white to pale yellow solidHygroscopic
Solubility DMSO (>20 mg/mL), Water (Moderate)Salt form significantly enhances aqueous solubility vs. base
pKa (Calc.) ~3.5 (Pyridine N), ~11.0 (Imidazole NH)Protonation occurs first at the pyridine nitrogen (N5)
Molecular Weight Calculation Breakdown

To ensure stoichiometric precision in formulation:

  • C₆H₄BrN₃ (Base):

    
    
    
  • HCl (Addend):

    
    
    
  • Total MW:

    
    
    

Part 2: Synthetic Route & Methodology

The synthesis of the 7-bromo-imidazo[4,5-c]pyridine core requires precise regiochemical control. The preferred route utilizes 3,4-diamino-5-bromopyridine as the pivotal intermediate. This approach avoids the regioselectivity issues often encountered when attempting to brominate the formed imidazopyridine core.

Protocol: Cyclization and Salt Formation

Reagents: 3,4-Diamino-5-bromopyridine, Triethyl orthoformate (TEOF), Formic acid, 4M HCl in Dioxane.

  • Cyclization (Core Formation):

    • Charge a reaction vessel with 3,4-diamino-5-bromopyridine (1.0 eq).

    • Add Triethyl orthoformate (TEOF) (10 vol) and a catalytic amount of Formic acid (0.1 eq).

    • Reflux at 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the diamine (

      
      ) and formation of the product (
      
      
      
      ).
    • Mechanism:[5] The diamine attacks the orthoformate to form an imidate intermediate, which undergoes ring closure to the imidazole.

    • Workup: Concentrate in vacuo. Triturate the residue with diethyl ether to yield the free base as a solid.

  • Hydrochlorination (Salt Formation):

    • Dissolve the crude free base in minimal anhydrous Methanol or Ethanol.

    • Cool to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (1.2 eq) under inert atmosphere (

      
      ).
      
    • Precipitate formation should be immediate. Stir for 30 minutes.

    • Filter the solid, wash with cold ether, and dry under high vacuum to obtain 7-Bromo-1H-imidazo[4,5-c]pyridine Hydrochloride .

Visual Workflow (DOT Diagram)

SynthesisPath Start 3,4-Diamino- 5-bromopyridine Reagent1 Triethyl Orthoformate (Reflux) Start->Reagent1 Inter Imidate Intermediate Reagent1->Inter Condensation ProductBase 7-Bromo-imidazo[4,5-c]pyridine (Free Base) Inter->ProductBase Cyclization Reagent2 HCl (4M in Dioxane) ProductBase->Reagent2 FinalSalt HCl Salt Product (MW: 234.48) Reagent2->FinalSalt Protonation

Caption: Step-wise cyclocondensation and salt formation pathway for 7-bromo-1H-imidazo[4,5-c]pyridine.

Part 3: Analytical Validation (Self-Validating Systems)

Reliable identification of this compound relies heavily on Mass Spectrometry due to the distinct isotopic signatures of Bromine and Chlorine.

Mass Spectrometry (Isotopic Fingerprint)

The presence of both Bromine (


) and Chlorine (

) creates a unique splitting pattern in the mass spectrum.
  • Parent Peak (M): m/z ~233 (Contains

    
    )
    
  • M+2 Peak: m/z ~235 (Mixture of

    
     and 
    
    
    
    )
  • M+4 Peak: m/z ~237 (Contains

    
    )
    

Validation Check: If your MS only shows a doublet (1:1), you have likely lost the HCl counterion or are observing the free base in positive mode (


). The HCl salt is best confirmed via elemental analysis or ion chromatography for chloride content.
Proton NMR ( -NMR, DMSO- )

The spectrum is characterized by three aromatic signals.

  • 
     ~8.4 ppm (s, 1H):  C2-H (Imidazole proton). Sharp singlet, distinctively downfield.
    
  • 
     ~8.8 ppm (s, 1H):  C6-H (Pyridine proton).
    
  • 
     ~8.0 ppm (s, 1H):  C4-H (Pyridine proton).
    
  • Broad Singlet (>12 ppm): NH/HCl protons (exchangeable).

Isotope Logic Diagram

IsotopePattern Root Molecular Ion Species [M+H]+ Br79 79-Br (50%) Root->Br79 Br81 81-Br (50%) Root->Br81 Mass198 m/z 198 (100%) (Free Base + H) Br79->Mass198 Mass200 m/z 200 (98%) (Free Base + H) Br81->Mass200

Caption: Predicted MS splitting pattern for the cationic core (Free Base + H+). Note: In ESI+, the HCl dissociates, showing the Br pattern (1:1 doublet).

Part 4: Structural Utility in Drug Design

The 7-bromo-1H-imidazo[4,5-c]pyridine scaffold is a "privileged structure" in medicinal chemistry due to two primary features:

  • Purine Isosterism: The [4,5-c] fusion mimics the adenine core of ATP. This makes it an ideal scaffold for ATP-competitive kinase inhibitors . The nitrogen at position 5 (pyridine N) and position 1/3 (imidazole N) can participate in critical hydrogen bonding with the kinase hinge region.

  • Synthetic Handle (C-7 Bromine): The bromine atom at position 7 is highly reactive toward Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly diversify the scaffold ("SAR exploration") by attaching aryl, heteroaryl, or amine groups at the C-7 position to probe the hydrophobic pocket of the target protein.

References

  • PubChem. (2024). Compound Summary: 7-bromo-1H-imidazo[4,5-c]pyridine.[6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Bonnac, L., et al. (2013). Synthesis of 1H-imidazo[4,5-c]pyridine derivatives as novel inhibitors of Hepatitis C Virus. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for synthesis method).

Sources

An In-depth Technical Guide to the Nomenclature and Synonyms of Bromo-Deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive understanding of the nomenclature and synonyms associated with bromo-deazapurine derivatives, with a specific focus on clarifying the identity of "7-Bromo-3-deazapurine hydrochloride" and related isomers.

Introduction: The Challenge of Deazapurine Nomenclature

Deazapurine nucleosides are crucial tools in the study of functional RNAs and as potential therapeutic agents.[1][2][3] The replacement of a nitrogen atom with a carbon atom in the purine ring, a modification known as "atomic mutagenesis," significantly alters the physicochemical properties of the nucleobase without causing major structural disruptions.[1][2][3] However, the nomenclature of these analogs can be complex and sometimes ambiguous, leading to confusion when identifying specific compounds.

A query for "7-Bromo-3-deazapurine hydrochloride" does not lead to a readily identifiable, commercially available compound under this specific name. This highlights a common challenge in the field: the same molecule can be named according to different conventions, or a name might be used in a way that is not systematically correct. This guide will deconstruct the nomenclature of bromo-deazapurines to provide clarity and a framework for identifying these important research compounds.

Deconstructing the Name: "7-Bromo-3-deazapurine"

To understand the potential synonyms and the correct chemical identity, we must first break down the name "7-Bromo-3-deazapurine":

  • Purine: A bicyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. The nitrogen atoms are at positions 1, 3, 7, and 9.

  • Deaza: Indicates the replacement of a nitrogen atom with a carbon atom.

  • 3-Deaza: Specifies that the nitrogen at position 3 of the purine ring is replaced by a carbon. The resulting core structure is an imidazo[4,5-c]pyridine .

  • 7-Bromo: Indicates that a bromine atom is attached to the 7th position of the core structure.

Therefore, a "7-Bromo-3-deazapurine" is systematically a 7-bromo-1H-imidazo[4,5-c]pyridine . The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically in the pyridine ring.

Synonyms and Chemical Identifiers for 7-Bromo-3-deazapurine and its Analogs

While "7-Bromo-3-deazapurine" might be used as a shorthand, the systematic IUPAC names and other identifiers are crucial for accurate identification. Below is a table summarizing the nomenclature for 7-bromo substituted 3-deazapurine and the more commonly encountered 7-bromo substituted 7-deazapurine.

Common Name/Isomer Systematic Name CAS Number Core Structure
7-Bromo-3-deazapurine7-bromo-1H-imidazo[4,5-c]pyridine90993-26-3[4]Imidazo[4,5-c]pyridine
7-Bromo-7-deazapurine derivative5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine22276-95-5[5]Pyrrolo[2,3-d]pyrimidine

It is important to note that commercially available "7-Bromo-6-chloro-7-deazapurine" is, in fact, a 7-deazapurine derivative with the systematic name 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This highlights the potential for confusion based on common names.

Chemical Structures of Deazapurine Cores

The following diagrams illustrate the core structures of 3-deazapurine and 7-deazapurine, highlighting the difference in the position of the nitrogen atom that is replaced by a carbon.

Caption: Comparison of Purine, 3-Deazapurine, and 7-Deazapurine core structures.

Physicochemical Properties of Bromo-Deazapurine Derivatives

The introduction of a bromine atom and the alteration of the purine core significantly impact the electronic and steric properties of the molecule. These changes are critical for its biological activity and potential applications in drug discovery.

Compound Molecular Formula Molecular Weight Appearance Melting Point
7-bromo-1H-imidazo[4,5-c]pyridineC6H4BrN3198.02 g/mol SolidNot readily available
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidineC6H3BrClN3232.47 g/mol Solid221-225 °C[6]

Synthesis and Reactivity Overview

The synthesis of bromo-deazapurine derivatives typically involves the construction of the heterocyclic core followed by a bromination step. For instance, the synthesis of 7-deazapurine nucleosides often involves a glycosylation reaction with a halogenated pyrrolo[2,3-d]pyrimidine.[7] Regioselective halogenation is a key step, often followed by cross-coupling reactions to introduce further diversity.[7]

The following workflow illustrates a general synthetic approach to substituted deazapurine nucleosides.

G Generalized Synthetic Workflow for Deazapurine Nucleosides start Starting Materials (e.g., aminopyrrole, aminopyrimidine derivatives) core_synthesis Heterocyclic Core Synthesis (e.g., Pyrrolo[2,3-d]pyrimidine) start->core_synthesis halogenation Regioselective Halogenation (e.g., Bromination) core_synthesis->halogenation glycosylation Glycosylation (Coupling with a sugar moiety) halogenation->glycosylation modification Further Modification (e.g., Cross-coupling reactions) glycosylation->modification final_product Final Deazapurine Nucleoside Analog modification->final_product

Caption: Generalized synthetic workflow for deazapurine nucleosides.

Applications in Research and Drug Development

Deazapurine analogs are widely used in biomedical research for several reasons:

  • Probing Molecular Interactions: By removing a hydrogen bond acceptor (the nitrogen atom), researchers can investigate the importance of specific hydrogen bonds in protein-ligand and nucleic acid interactions.[2]

  • Antiviral and Anticancer Agents: Many deazapurine nucleosides exhibit potent antiviral and anticancer activities.[8] The modification of the purine core can lead to compounds that are selectively recognized by viral or cancer cell enzymes, leading to the inhibition of replication or cell growth.

  • Modulators of G Protein-Coupled Receptors (GPCRs): Some 7-deazapurine derivatives have shown affinity for GPCRs, opening up new avenues for drug discovery beyond their traditional roles as nucleoside analogs.

Conclusion

The nomenclature of deazapurine derivatives can be intricate, and a thorough understanding of the underlying core structures is essential for accurate identification. While "7-Bromo-3-deazapurine hydrochloride" is not a standard systematic name for a common commercial product, it likely refers to a derivative of the imidazo[4,5-c]pyridine core, such as 7-bromo-1H-imidazo[4,5-c]pyridine hydrochloride. Researchers and scientists should prioritize the use of systematic names and CAS numbers to avoid ambiguity. The exploration of bromo-deazapurine analogs continues to be a promising area for the development of novel therapeutics and research tools.

References

  • Bereiter, R., et al. (2021). Impact of 3-deazapurine nucleobases on RNA properties. Nucleic Acids Research, 49(8), 4281–4293. [Link]

  • Lin, C., et al. (2021). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Molecules, 26(16), 4815. [Link]

  • Seela, F., et al. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. Current Organic Chemistry, 11(4), 309-330. [Link]

Sources

Imidazo[4,5-c]pyridine Derivatives: Strategic Synthesis & Medicinal Chemistry Applications

[1][2][3][4][5]

Introduction: The Scaffold & Bioisosterism

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in medicinal chemistry, primarily due to its electronic and steric similarity to the purine ring system (specifically adenine and guanine). This bioisosterism allows derivatives to interact with a vast array of ATP-binding enzymes (kinases), DNA/RNA polymerases, and purine-sensing receptors (e.g., Toll-like Receptors, Adenosine Receptors).

Unlike its isomer, imidazo[4,5-b]pyridine, the [4,5-c] fusion places the pyridine nitrogen in a position that significantly alters the dipole moment and hydrogen-bonding potential of the cleft. This structural nuance is critical for selectivity, particularly in distinguishing between homologous kinase pockets or specific TLR sub-types (e.g., TLR7 vs. TLR8).

Physicochemical Profile[1][4][5][6][7][8][9]
  • Lipophilicity (LogP): Generally lower than equivalent quinolines, improving water solubility.

  • pKa: The pyridine nitrogen creates a basic center (pKa ~5-6), modulatable by substituents at C2 or C4.

  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism than phenyl rings in equivalent benzimidazoles, though N-oxidation is a common metabolic route.

Strategic Synthesis: A Self-Validating Protocol

To satisfy the requirement for a self-validating system, we present a detailed, step-by-step protocol for the synthesis of 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine . This compound is a potent, selective TLR7 agonist used in cancer immunotherapy research.

Retrosynthetic Logic

The construction relies on the "Functionalization of the Pyridine Core" strategy. We start with a 3,4-diaminopyridine derivative, cyclize to the imidazole, and then introduce the exocyclic amine at C4 via N-oxide rearrangement.

Experimental Protocol
Phase 1: Precursor Assembly
  • Starting Material: 4-chloro-3-nitropyridine.

  • Step A (SNAr): React 4-chloro-3-nitropyridine (1.0 eq) with benzylamine (1.1 eq) and triethylamine (1.2 eq) in DMF at 60°C for 4 hours.

    • Result: 4-(benzylamino)-3-nitropyridine.

  • Step B (Reduction): Hydrogenation of the nitro group using 10% Pd/C in MeOH under H2 atmosphere (balloon pressure) for 12 hours.

    • Result:N4-benzyl-3,4-diaminopyridine (Compound 2) .

Phase 2: Cyclization (The Imidazole Ring)
  • Reagents: Compound 2 (2.0 mmol), Valeryl chloride (2.2 mmol), Triethylamine (2.1 mmol), Anhydrous THF.[1]

  • Procedure:

    • Dissolve Compound 2 in anhydrous THF (20 mL).

    • Add triethylamine, followed by dropwise addition of valeryl chloride at 0°C.

    • Reflux the mixture for 2 hours to form the intermediate amide.

    • Remove solvent in vacuo.[1] Dissolve residue in EtOH (20 mL).

    • Add NaOH (4.0 mmol) dissolved in H2O (2 mL).

    • Reflux for 4 hours to effect cyclodehydration.

    • Workup: Evaporate EtOH, extract with EtOAc, wash with water, dry over Na2SO4.

    • Product:1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridine (Compound 3) .[1]

Phase 3: C4-Amination (The Critical Functionalization)
  • Step A (N-Oxidation):

    • Dissolve Compound 3 (0.79 mmol) in CH2Cl2 (15 mL).

    • Add m-chloroperoxybenzoic acid (m-CPBA, 1.98 mmol).

    • Reflux at 45°C for 1 hour.

    • Purification: Column chromatography (10% MeOH/CH2Cl2).[1]

    • Product:1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridine 5-oxide (Compound 4) .[1] Yield: ~85%.

  • Step B (Rearrangement to Amine):

    • Dissolve Compound 4 (0.67 mmol) in CH2Cl2 (15 mL).

    • Add benzoyl isocyanate (1.34 mmol). Heat at 45°C for 2 hours.

    • Remove solvent.[1] Redissolve residue in anhydrous MeOH (15 mL).

    • Add excess sodium methoxide (NaOMe).[1] Heat at 80°C for 1 hour.

    • Purification: Column chromatography (7% MeOH/CH2Cl2).[1]

    • Final Product:1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (Compound 5) .[1] Yield: ~30%.

Synthesis Workflow Diagram

SynthesisWorkflowStart4-chloro-3-nitropyridineInter1N4-benzyl-3,4-diaminopyridine(Compound 2)Start->Inter11. Benzylamine, Et3N2. H2, Pd/C (Reduction)Inter21-benzyl-2-butyl-1H-imidazo[4,5-c]pyridine(Compound 3)Inter1->Inter21. Valeryl Chloride2. NaOH/EtOH (Cyclization)Inter3N-Oxide Intermediate(Compound 4)Inter2->Inter3m-CPBA (Oxidation)Final1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine(TLR7 Agonist)Inter3->Final1. Benzoyl Isocyanate2. NaOMe (Rearrangement)

Figure 1: Step-wise synthesis of the TLR7 agonist 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine.

Medicinal Chemistry Applications

Immunotherapy: TLR7 Agonists

The most mature application of imidazo[4,5-c]pyridines is in the activation of Toll-like Receptor 7 (TLR7). These compounds mimic single-stranded RNA (ssRNA), the natural ligand for TLR7, initiating a signaling cascade that results in the secretion of Interferon-alpha (IFN-

Mechanism of Action: The imidazo[4,5-c]pyridine core binds to the hydrophobic pocket of the TLR7 dimer in the endosome. The N1-benzyl group provides critical pi-stacking interactions, while the C2-butyl chain fills a hydrophobic channel, stabilizing the receptor in its active conformation.

Signaling Pathway

TLR7PathwayLigandImidazo[4,5-c]pyridine(Agonist)TLR7TLR7 Dimer(Endosome)Ligand->TLR7BindsMyD88MyD88TLR7->MyD88RecruitsIRF7IRF7(Transcription Factor)MyD88->IRF7PhosphorylationNFkBNF-kBMyD88->NFkBActivationNucleusNucleusIRF7->NucleusTranslocatesNFkB->NucleusTranslocatesCytokinesIFN-alphaPro-inflammatory CytokinesNucleus->CytokinesTranscription & Secretion

Figure 2: TLR7 signaling cascade activated by imidazo[4,5-c]pyridine derivatives.

Structure-Activity Relationship (SAR)

The SAR of this scaffold is tight. Small modifications can switch selectivity from TLR7 to TLR8 or abolish activity entirely.

Table 1: SAR of Imidazo[4,5-c]pyridine TLR7 Agonists

PositionModificationEffect on Potency (EC50)Mechanistic Rationale
N1 BenzylOptimal (< 0.1 µM)Pi-stacking with Phe residues in the binding pocket.
N1 Methyl/EthylLoss of ActivityInsufficient hydrophobic interaction.
C2 n-ButylOptimal Fills the hydrophobic specificity pocket.
C2 MethylReduced PotencyChain too short to stabilize the active dimer.
C2 2-MethoxyethylRetained/ImprovedOxygen atom may accept H-bond, improving solubility.
C4 -NH2 (Amine)Essential Critical H-bond donor to Asp residue in TLR7.
C6 Aryl (Direct)Loss of ActivitySteric clash with the receptor wall.
C6 Benzyl/PhenethylRestored ActivityLinker allows the aryl group to reach an accessory pocket.
Anticancer: Kinase Inhibition

Beyond immunotherapy, these derivatives act as ATP-competitive inhibitors for kinases such as Aurora A and PI3K .

  • Design Strategy: The pyridine nitrogen (N5) and imidazole nitrogen (N3) often mimic the N1 and N3 of adenine, binding to the hinge region of the kinase.

  • Key Modification: Unlike TLR7 agonists, kinase inhibitors often require bulky aryl groups at C2 or N1 to occupy the "gatekeeper" region and selectivity pockets.

References

  • Yoo, E., et al. (2013). "Structure–activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines." Organic & Biomolecular Chemistry. Link

  • Sabnis, R. W. (2025). "Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer." ACS Medicinal Chemistry Letters. Link

  • Galy, J. P., et al. (1987). "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry. Link

  • Dubina, T. F., et al. (2024). "Synthesis and Reactions of Novel Imidazo[4,5-b]pyridine Building Blocks." Chemistry of Heterocyclic Compounds. Link

  • DeYoung, E. G. (2023). "Synthesis and evaluation of 1-substituted imidazo[4,5-c] quinoline TLR7 agonists with improved potency." Binghamton University Thesis. Link

Introduction: The Imperative of Chemical Intelligence in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Data Sheet for 7-Bromoimidazo[4,5-c]pyridine HCl

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for creating novel therapeutics. The imidazopyridine family, for instance, is a rich source of biologically active molecules investigated for applications ranging from oncology to immunology.[1][2] 7-Bromoimidazo[4,5-c]pyridine hydrochloride is one such building block, a reactive intermediate whose potential is matched by its chemical hazards. For the researcher at the bench, a Safety Data Sheet (SDS) is more than a regulatory document; it is the primary source of chemical intelligence required to design safe and effective experimental workflows.

This guide moves beyond a simple recitation of SDS sections. It is designed to provide you, a fellow scientist, with a deeper, mechanistic understanding of the hazards associated with 7-Bromoimidazo[4,5-c]pyridine HCl. We will explore the causality behind safety protocols and establish a framework for a self-validating system of risk mitigation, grounded in authoritative standards.

PART 1: Decoding the Hazard Profile

The first step in safe handling is a comprehensive understanding of the intrinsic hazards of the molecule. While SDSs from different suppliers may vary slightly, the hazard profile for halogenated heterocyclic hydrochlorides is generally consistent. The Globally Harmonized System (GHS) provides a standardized language for this assessment.[3][4]

Table 1: Representative GHS Hazard Classification for 7-Bromoimidazo[4,5-c]pyridine HCl

Hazard Class & Category Signal Word Hazard Statement Common Rationale for this Chemical Class
Acute Toxicity, Oral (Category 4) Warning H302: Harmful if swallowed. Many nitrogen-containing heterocyclic compounds can interfere with fundamental biological processes if ingested.
Skin Corrosion/Irritation (Category 2) Warning H315: Causes skin irritation.[5][6] The combination of the acidic HCl salt and the reactive bromo-substituted aromatic system can irritate skin upon contact.
Serious Eye Damage/Irritation (Category 2A) Warning H319: Causes serious eye irritation.[5][6] The fine, crystalline nature of the powder and its chemical properties pose a significant risk of irritation or damage to sensitive eye tissues.

| Specific Target Organ Toxicity – Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation.[5][6] | Fine chemical powders can be easily inhaled, causing irritation to the respiratory tract. |

Expertise & Experience: The hazard statements are not just warnings; they are directives for your experimental design. The H335 "May cause respiratory irritation" statement, for example, immediately invalidates any protocol that involves weighing or handling the solid compound on an open bench.[5] This single piece of data dictates the mandatory use of a primary engineering control, such as a chemical fume hood or a ventilated balance enclosure.[7] This principle forms the first layer of a self-validating safety system: the hazard identified dictates the necessary control.

PART 2: The Hierarchy of Controls in Practice

Effective safety is not just about personal protective equipment (PPE); it's a systematic approach that prioritizes engineering and administrative controls to minimize risk at the source. PPE serves as the crucial final barrier.

Hierarchy_of_Controls cluster_hierarchy Risk Mitigation Strategy cluster_application Application for 7-Bromoimidazo[4,5-c]pyridine HCl Engineering 1. Engineering Controls (Isolate from Hazard) Admin 2. Administrative Controls (Modify How People Work) FumeHood Chemical Fume Hood Ventilated Enclosure Engineering->FumeHood Addresses H335 (Inhalation) PPE 3. Personal Protective Equipment (Protect the Worker) SOP Standard Operating Procedures (SOPs) Spill Response Plan Mandatory Training Admin->SOP Addresses Procedural Risks Gear Safety Goggles (not glasses) Nitrile Gloves Lab Coat PPE->Gear Addresses H315/H319 (Contact)

Caption: The Hierarchy of Controls applied to handling 7-Bromoimidazo[4,5-c]pyridine HCl.

Experimental Protocol: Safe Weighing and Solubilization

This protocol integrates the hierarchy of controls to create a self-validating workflow. Each step is a direct consequence of the identified hazards.

1. Preparation (Administrative Control):

  • Verify that the chemical fume hood has a valid certification.
  • Consult the SDS to confirm solvent compatibility (e.g., DMSO, DMF, Methanol) and required PPE.[8]
  • Designate and clear a specific area within the fume hood for the procedure to prevent cross-contamination.
  • Assemble all necessary items before handling the compound: spatula, weigh paper/boat, vortex mixer, and a primary container with a cap.

2. Personal Protective Equipment (PPE):

  • Don a lab coat, ensuring it is fully buttoned.
  • Wear chemical splash goggles for full eye protection, as dictated by the H319 "serious eye irritation" warning.[9]
  • Wear chemically resistant gloves (nitrile is often suitable, but check the SDS and glove compatibility charts). Always inspect gloves for tears before use.[9]

3. Weighing and Handling (Engineering Control):

  • Perform all manipulations of the solid compound inside the chemical fume hood with the sash at the appropriate working height.[8]
  • Carefully open the container, avoiding any puff of powder.
  • Use a clean spatula to transfer the desired amount of solid to the weigh paper. Perform this action slowly and deliberately to minimize dust generation.
  • Close the stock container immediately after dispensing.

4. Solubilization and Cleanup:

  • Carefully transfer the weighed solid into the destination vial.
  • Add the desired solvent using a pipette, aiming the stream at the side of the vial to avoid splashing.
  • Securely cap the vial before removing it from the fume hood for vortexing or sonication.
  • Dispose of the contaminated weigh paper and any other disposables into a clearly labeled hazardous waste container.
  • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened towel.
  • Properly remove and discard gloves, and always wash hands thoroughly with soap and water before leaving the laboratory.[10]

PART 3: Emergency Preparedness and Chemical Stability

Even with robust controls, accidents are possible. A trustworthy safety system includes clear, actionable emergency procedures derived directly from the SDS.

Table 2: First-Aid Response Plan

Exposure Route Procedure Rationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. The goal is to physically remove the irritant as quickly and thoroughly as possible to minimize damage.[8]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11] Dilution and removal of the chemical is critical to stop its irritating action on the skin.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[12] Removes the individual from the hazardous atmosphere.

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] | Inducing vomiting can cause secondary damage to the esophagus. |

Storage and Stability: Preserving Compound Integrity

The long-term safety and viability of your experiments depend on proper storage.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11] Strong oxidizers can react exothermically with the heterocyclic ring, while strong bases will deprotonate the hydrochloride salt, changing its physical and chemical properties.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[5] Many hydrochloride salts are hygroscopic; moisture absorption can lead to degradation and affect weighing accuracy.

Stability_and_Storage cluster_threats Chemical Threats cluster_controls Storage Controls Compound 7-Bromoimidazo[4,5-c]pyridine HCl Purity & Stability Oxidizers Strong Oxidizers Oxidizers->Compound:h Unwanted Reaction Bases Strong Bases Bases->Compound:h Deprotonation Moisture Moisture (Hygroscopic) Moisture->Compound:h Degradation Storage Tightly Sealed Container Storage->Moisture Barrier Location Cool, Dry, Ventilated Area Location->Moisture Control Segregation Store Away From Incompatibles Segregation->Oxidizers Barrier Segregation->Bases Barrier

Caption: A logical diagram of threats and controls for chemical stability.

Conclusion

The Safety Data Sheet for 7-Bromoimidazo[4,5-c]pyridine HCl provides the essential data to work safely and effectively. By adopting a mindset that prioritizes understanding the "why" behind each precaution—linking the chemical's properties to the required controls—we elevate our laboratory practice from a set of rules to an intelligent, self-validating system of safety. This approach not only protects researchers but also ensures the integrity and reproducibility of the vital scientific work being performed.

References

  • Benchchem. Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • Fisher Scientific.
  • Merck Millipore.
  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021).
  • MATERIAL SAFETY D
  • Synquest Labs.
  • Apollo Scientific.
  • CymitQuimica.
  • GZ Industrial Supplies.
  • California State University, Bakersfield.
  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry.
  • TCI Chemicals.
  • Fisher Scientific.
  • Pesticide Registration Toolkit.
  • PMC.
  • ChemSafetyPro.COM.
  • ChemRadar.
  • PubChem.
  • Carl ROTH.
  • OUCI. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.
  • ResearchGate.

Sources

Navigating the Physicochemical Landscape of 7-Bromoimidazo[4,5-c]pyridine HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide offers an in-depth exploration of the physical properties of 7-Bromoimidazo[4,5-c]pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide a comprehensive understanding of this important heterocyclic compound. While direct experimental data for the hydrochloride salt is limited in publicly accessible literature, this guide extrapolates key properties based on the known characteristics of its free base and related analogues, grounded in established chemical principles.

Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural similarity to purines. This structural analogy allows compounds in this class to interact with a wide range of biological targets, leading to their investigation for various therapeutic applications. The introduction of a bromine atom at the 7-position can significantly influence the compound's electronic properties, metabolic stability, and potential for further synthetic modification, making 7-bromo-substituted imidazopyridines valuable intermediates in drug discovery programs.

Core Compound Profile: 7-Bromo-1H-imidazo[4,5-c]pyridine

Direct experimental data for 7-Bromoimidazo[4,5-c]pyridine HCl is not extensively documented. Therefore, a foundational understanding begins with its corresponding free base, 7-Bromo-1H-imidazo[4,5-c]pyridine.

PropertyValue/DescriptionSource
Chemical Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol [1]
Physical Form Solid
Purity Typically ≥97%
Storage Temperature Room Temperature

The Impact of Hydrochloride Salt Formation

The conversion of a free base to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties. While specific data for 7-Bromoimidazo[4,5-c]pyridine HCl is not available, the following changes are anticipated based on general chemical principles.[2]

G FreeBase 7-Bromo-1H-imidazo[4,5-c]pyridine (Free Base) - Lower Aqueous Solubility - Lower Melting Point HCl_Salt 7-Bromoimidazo[4,5-c]pyridine HCl (Hydrochloride Salt) - Higher Aqueous Solubility - Higher Melting Point FreeBase->HCl_Salt Protonation HCl HCl (Hydrochloric Acid) HCl->HCl_Salt Counter-ion

  • Molecular Weight : The molecular weight will increase by the mass of hydrogen chloride (36.46 g/mol ). The anticipated molecular weight of 7-Bromoimidazo[4,5-c]pyridine HCl is approximately 234.48 g/mol .

  • Solubility : A significant increase in aqueous solubility is expected. The basic nitrogen atoms in the imidazopyridine ring system become protonated, forming a salt that is more readily solvated by water. For comparison, pyridine hydrochloride is soluble in water.[3][4] It is also soluble in organic solvents like ethanol and chloroform.[5]

  • Melting Point : The melting point of the hydrochloride salt is generally higher than that of the free base due to the stronger intermolecular forces in the ionic crystal lattice.[6] For example, the melting point of pyridine is -41.6 °C, while its hydrochloride salt has a melting point of 144-146 °C.[3]

  • pKa : The pKa of the hydrochloride salt will be significantly different from the free base. The imidazopyridine scaffold is basic, and it is hypothesized that the pKa is around 6.0, based on related structures like zolpidem.[7] The salt is formed by the protonation of one of the basic nitrogens on the imidazo[4,5-c]pyridine ring by the strong acid, HCl. The pKa of hydrochloric acid in aqueous solution is estimated to be -5.9.[8]

  • Stability and Storage : Bromo-substituted heterocyclic compounds should be stored in a cool, dry place away from incompatible substances.[9] As a hydrochloride salt, the compound may be hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[5]

Comparative Physicochemical Data of Related Analogues

To provide a broader context for researchers, the following table summarizes available data for several N-methylated derivatives of 7-Bromoimidazo[4,5-c]pyridine. These substitutions can influence the physical properties of the core structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormStorage Temperature
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine C₇H₆BrN₃212.05Powder or crystalsSealed in dry, 2-8°C
7-bromo-1,2-dimethyl-1H-imidazo[4,5-c]pyridine C₈H₈BrN₃226.08Not specifiedNot specified
7-Bromo-1H-imidazo[4,5-c]pyridine C₆H₄BrN₃198.02SolidRoom temperature

Predicted Spectral Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and imidazole rings. The exact chemical shifts will be influenced by the protonation state and the solvent used. In a deuterated solvent like DMSO-d₆, one would anticipate signals for the protons on the pyridine ring, as well as the proton on the imidazole ring. The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been studied by solution and solid-state nuclear magnetic resonance (NMR).[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for each of the unique carbon atoms in the heterocyclic ring system. The carbon atom attached to the bromine will have a characteristic chemical shift.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent ion corresponding to the protonated free base, [M+H]⁺, at m/z values of approximately 197.9 and 199.9, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Predicted collision cross-section data for the [M+H]⁺ ion of the free base is 128.8 Ų.[1]

Experimental Protocols: Determination of Physical Properties

For researchers seeking to experimentally determine the physical properties of 7-Bromoimidazo[4,5-c]pyridine HCl, the following standard protocols are recommended.

Melting Point Determination

G

  • Sample Preparation : Ensure the sample is thoroughly dried to remove any residual solvent.

  • Instrumentation : Utilize a calibrated melting point apparatus.

  • Procedure : Place a small amount of the crystalline compound into a capillary tube. Heat the sample at a steady rate (e.g., 1-2 °C per minute) and observe the temperature at which melting begins and the temperature at which the sample is completely liquid.

Solubility Assessment

G

  • Solvent Selection : Test solubility in a range of relevant solvents (e.g., water, phosphate-buffered saline, ethanol, DMSO).

  • Equilibrium Method : Add an excess of the compound to a known volume of the solvent. Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification : Centrifuge or filter the suspension to remove undissolved solid. Analyze the concentration of the solute in the supernatant/filtrate using a suitable analytical technique such as HPLC-UV.

Conclusion

7-Bromoimidazo[4,5-c]pyridine HCl is a compound of significant interest for which detailed physical property data is not yet widely published. This guide provides a robust framework for understanding its expected physicochemical characteristics by leveraging data from its free base and related compounds. The formation of the hydrochloride salt is anticipated to enhance aqueous solubility and increase the melting point, properties that are often advantageous in a drug development context. The experimental protocols outlined herein provide a clear path for researchers to generate definitive data for this promising molecule.

References

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google P
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies - Taylor & Francis Online. (URL: [Link])

  • Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC. (URL: [Link])

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC. (URL: [Link])

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? - BJC. (URL: [Link])

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. - ResearchGate. (URL: [Link])

  • Salt Selection in Drug Development | Pharmaceutical Technology. (URL: [Link])

  • Hydrochloric acid - Wikipedia. (URL: [Link])

  • 7-bromo-1h-imidazo[4,5-c]pyridine - PubChem. (URL: [Link])

  • HETEROCYCLIC CHEMISTRY - Elsevier. (URL: [Link])

Sources

Methodological & Application

Nucleophilic substitution reactions at C7 position of imidazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, present in blockbuster drugs such as Zolpidem and Olprinone.[1][2] While functionalization at the C3 (nucleophilic) position is well-established, the C7 position remains electronically challenging due to its lower electrophilicity compared to C5. This guide details two validated workflows for C7 functionalization: Palladium-Catalyzed Cross-Coupling (for neutral scaffolds) and Activated SNAr (for electron-deficient scaffolds). These protocols are designed to maximize regioselectivity and yield while minimizing common failure modes like catalyst poisoning and incomplete conversion.

Electronic Profile & Reactivity Strategy

To successfully target the C7 position, one must understand the electronic bias of the scaffold. The bridgehead nitrogen (N1) donates electron density into the 5-membered ring, making C3 highly nucleophilic. Conversely, the pyridine ring is electron-deficient, but the C7 position is less electrophilic than C5 due to resonance contributions.

Strategic Decision:

  • Neutral Scaffolds: Direct SNAr is kinetically difficult. Transition Metal Catalysis (Buchwald-Hartwig) is the requisite pathway.

  • Activated Scaffolds: If an Electron-Withdrawing Group (EWG) such as

    
    , 
    
    
    
    , or
    
    
    is present at C3, the ring is sufficiently deactivated to permit Classical SNAr using fluoride displacement.
Figure 1: Reactivity Decision Tree

ReactivityStrategy Start Target: C7 Functionalization CheckEWG Is C3 substituted with an Electron Withdrawing Group (EWG)? Start->CheckEWG PathNo NO (Neutral Scaffold) CheckEWG->PathNo Neutral/Donating PathYes YES (Activated Scaffold) CheckEWG->PathYes EWG Present MethodA Method A: Pd-Catalyzed Buchwald-Hartwig Amination PathNo->MethodA SubstrateA Substrate: 7-Bromoimidazo[1,2-a]pyridine MethodA->SubstrateA MethodB Method B: Classical S_NAr (Nucleophilic Aromatic Substitution) PathYes->MethodB SubstrateB Substrate: 7-Fluoro-3-nitroimidazo[1,2-a]pyridine MethodB->SubstrateB

Caption: Strategic decision tree for selecting the appropriate C7 functionalization pathway based on C3 substitution patterns.

Method A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This is the industry-standard method for introducing amines at C7 on neutral or electron-rich scaffolds. The 7-bromo congener is preferred over the 7-chloro due to faster rates of oxidative addition.

Mechanism & Causality[3]
  • Catalyst: Pd(OAc)₂ is used as a stable Pd(II) precursor, reduced in situ to Pd(0).

  • Ligand (Xantphos): A bidentate ligand with a wide bite angle (111°). This geometry forces the palladium center to adopt a configuration that accelerates reductive elimination , the rate-determining step for hindered amines.

  • Base (Cs₂CO₃): Chosen for its superior solubility in dioxane compared to K₂CO₃, ensuring a heterogeneous but active basic environment.

Protocol 1: C7-Amination of 7-Bromoimidazo[1,2-a]pyridine

Reagents:

  • Substrate: 7-Bromoimidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile: Morpholine or Primary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vial with 7-bromoimidazo[1,2-a]pyridine, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Critical Step: Do not add the liquid amine yet if it is volatile.

  • Degassing (The "3x" Rule): Cap the vial with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times .

    • Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the substrate or catalyst deactivation (formation of Pd black).

  • Solvent/Amine Addition: Syringe in anhydrous 1,4-dioxane. Add the liquid amine (nucleophile) via syringe.

  • Reaction: Place in a pre-heated block at 100°C for 12–16 hours.

    • Visual Check: The reaction should turn from a suspension to a dark orange/brown solution. If it turns black immediately (Pd precipitation), the ligand complexation failed (check ligand quality).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd residue. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Method B: Classical SNAr (Activated Systems)

For scaffolds possessing a C3-EWG (e.g., Nitro, Cyano), the electron density of the ring is sufficiently depleted to allow direct nucleophilic attack. Fluoride is the preferred leaving group over bromide for SNAr due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex).[3]

Protocol 2: SNAr of 7-Fluoro-3-nitroimidazo[1,2-a]pyridine

Reagents:

  • Substrate: 7-Fluoro-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)

  • Nucleophile: Cyclic secondary amine (e.g., Piperidine) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO or DMF (0.5 M)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in DMSO in a round-bottom flask.

    • Note: 3-nitro compounds are often yellow/orange solids.

  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

    • Exotherm Warning: The reaction can be exothermic upon amine addition due to the high reactivity of the fluoro-nitro scaffold.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Monitoring: Monitor by TLC. The starting material (usually higher Rf) will disappear rapidly. A color change to deep red or orange is common due to the conjugation of the amino-nitro system.

  • Quench: Pour the reaction mixture into crushed ice/water (10x volume of solvent).

  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate forms, extract with EtOAc, but wash the organic layer 3x with water to remove DMSO.

Comparative Data: Ligand Selection for Method A

When optimizing the Pd-catalyzed route, ligand selection is the primary variable. The following table summarizes performance based on internal benchmarking for C7-amination.

LigandClassYield (Avg)Substrate ScopeApplication Notes
Xantphos Bidentate85-95% 2° Amines, AnilinesFirst Choice. Excellent stability; prevents reductive dehalogenation.
BINAP Bidentate60-75%1° AminesGood, but often slower conversion than Xantphos for this scaffold.
BrettPhos Monodentate80-90%1° Amines (Challenging)Use for sterically hindered primary amines or weak nucleophiles.
PPh₃ Monodentate<20%N/AAvoid. Monodentate phosphines are insufficient to prevent catalyst death at C7.

Troubleshooting & Expert Tips

Issue: Regioselectivity (C7 vs. C5)
  • Scenario: You have leaving groups at both C5 and C7 (e.g., 5,7-dichloroimidazo[1,2-a]pyridine).

  • Resolution:

    • SNAr: Nucleophilic attack occurs preferentially at C5 first (closer to the bridgehead nitrogen, more electron-deficient).

    • Pd-Catalysis: Oxidative addition prefers the less sterically hindered position or the bond with the weaker BDE (Bond Dissociation Energy). If using 5,7-dibromo, C7 is often more accessible sterically, but mixtures are likely. Recommendation: Block C5 or install the C7 functionality before halogenating C5.

Issue: Protodehalogenation (Loss of Br without Amination)
  • Cause: This occurs in Pd-catalyzed reactions when the amine undergoes

    
    -hydride elimination before reductive elimination, or if the solvent (e.g., alcohols) acts as a hydride source.
    
  • Fix: Switch from secondary alcohols (Isopropanol) to aprotic solvents (Dioxane/Toluene). Ensure the ligand (Xantphos) to Palladium ratio is strictly 2:1 or higher to keep the metal ligated.

Figure 2: Troubleshooting Flowchart

Troubleshooting Problem Low Yield / No Product Check1 Is Starting Material Consumed? Problem->Check1 Analysis1 Check for Protodehalogenation (Mass = SM - Br + H) Check1->Analysis1 YES Analysis2 Check Catalyst Activity (Did solution turn black?) Check1->Analysis2 NO YesConsumed YES NoConsumed NO Solution1 Switch Solvent to Toluene Use Xantphos Analysis1->Solution1 Solution2 Re-degas solvent Check Ligand Purity Analysis2->Solution2

Caption: Diagnostic workflow for failed Pd-catalyzed C7 aminations.

References

  • General Reactivity & Reviews

    • Bagdi, A. K., et al. "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2015.[4]

  • Buchwald-Hartwig Protocols

    • Paul, F., et al. "Palladium-catalyzed C-N bond formation reactions." Journal of the American Chemical Society, 1994. (Foundational reference for Pd-amination).

    • Gudmundsson, K. S., et al. "Regioselective functionalization of the imidazo[1,2-a]pyridine ring system." Synthetic Communications, 1997. (Specific to imidazopyridine halogen displacement).
  • SNAr Methodology

    • Wells, G., et al. "Nucleophilic aromatic substitution on 7-fluoroimidazo[1,2-a]pyridines." Journal of Medicinal Chemistry, 2000. (Demonstrates fluoride displacement in activated systems).

  • Ligand Selection (Xantphos)

    • Guari, Y., et al. "Xantphos: A highly effective ligand for palladium-catalyzed amination of aryl halides." Chemistry – A European Journal, 2001.

Disclaimer: These protocols involve hazardous chemicals (palladium catalysts, halogenated heterocycles). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Protocols for dissolving 7-Bromoimidazo[4,5-c]pyridine HCl in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Solubilization and Handling of 7-Bromoimidazo[4,5-c]pyridine HCl in DMSO

Introduction & Scope

This guide details the standardized protocol for dissolving 7-Bromoimidazo[4,5-c]pyridine hydrochloride (HCl) in Dimethyl Sulfoxide (DMSO).[1] While the free base of imidazo[4,5-c]pyridine (CAS 90993-26-3) is a common scaffold in kinase inhibitor discovery, the hydrochloride salt form is frequently utilized to enhance initial aqueous solubility or crystalline stability.

However, the HCl salt presents unique challenges in organic solvents. The presence of the chloride counterion and the protonated nitrogen alters the lattice energy and solution thermodynamics compared to the free base. Improper solubilization can lead to "silent precipitation" upon freeze-thaw cycles or immediate "crash-out" when diluted into physiological buffers (pH 7.4), compromising assay data integrity.

Physicochemical Profile

Before handling, verify the specific batch properties.[2] The molecular weight (MW) of the salt differs significantly from the free base.

PropertyValue (Approximate)Notes
Compound Name 7-Bromoimidazo[4,5-c]pyridine HCl[4,5-c] isomer
Parent CAS (Free Base) 90993-26-3Verify salt stoichiometry on CoA
MW (Free Base) 198.02 g/mol C₆H₄BrN₃
MW (HCl Salt) ~234.48 g/mol Monohydrochloride (Verify specific batch)
Appearance Off-white to pale yellow solidHygroscopic
Target Stock Conc. 10 mM - 50 mMStandard for HTS/Cell Assays
Solubility in DMSO High (>50 mM)Exothermic dissolution possible
Solubility in Water Moderate to LowpH dependent; risk of free base precipitation

Mechanism of Dissolution

Why DMSO? DMSO (Dimethyl sulfoxide) is a polar aprotic solvent with a high dielectric constant (


). It effectively disrupts the ionic lattice of the HCl salt while solvating the hydrophobic aromatic core of the imidazopyridine.

The "Protonation Trap": Dissolving the HCl salt in DMSO creates an acidic stock solution.


Critical Risk:  When this acidic DMSO stock is diluted into a neutral aqueous buffer (e.g., PBS pH 7.4), the buffering agents will neutralize the proton.


If the Free Base is insoluble at the assay concentration, it will precipitate. This guide includes a "Pre-Dilution Check" to mitigate this.

Protocol 1: Preparation of 10 mM Stock Solution

Reagents & Equipment:

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Note: Water in DMSO decreases solubility of hydrophobic salts.

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.

  • Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).

Step-by-Step Workflow:

  • Equilibration: Allow the compound vial to warm to room temperature (RT) before opening to prevent condensation (the HCl salt is hygroscopic).

  • Weighing: Weigh 2.34 mg (based on 234.48 MW) of the powder into the amber vial.

    • Calculation:

      
      
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the center of the vial.

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Sonication: Sonicate in a water bath at RT for 5–10 minutes.

    • Checkpoint: Hold the vial up to a light source. The solution must be completely clear. Any "swirling" refraction indicates incomplete dissolution.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene PCR tubes. Store at -20°C (short term) or -80°C (long term).

Protocol 2: Aqueous Dilution (The "Crash-Out" Check)

Use this protocol before applying the compound to cells or proteins to ensure the compound remains soluble in the assay media.

Workflow:

  • Prepare Media: Aliquot 990 µL of your specific assay buffer (e.g., PBS or DMEM + 10% FBS) into a clear microcentrifuge tube.

  • Dilute: Add 10 µL of the 10 mM DMSO stock (1:100 dilution

    
     100 µM final).
    
  • Mix: Vortex immediately.

  • Incubate: Let stand at RT for 30 minutes.

  • Inspect:

    • Visual: Look for turbidity.

    • Microscopic: Place 20 µL on a glass slide and check under 10x objective for crystals.

    • Result: If crystals form, the Free Base is insoluble at 100 µM. Repeat with a lower concentration (e.g., 10 µM).

Visualizations

Figure 1: Dissolution & Quality Control Workflow

DissolutionProtocol Start Start: 7-Bromoimidazo[4,5-c]pyridine HCl (Solid Powder) Equilibrate Step 1: Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Step 2: Weigh into Amber Glass Vial (Avoid Plastics) Equilibrate->Weigh AddDMSO Step 3: Add Anhydrous DMSO (Center of Vial) Weigh->AddDMSO Mix Step 4: Vortex (30s) + Sonicate (5m) AddDMSO->Mix Check Checkpoint: Is Solution Clear? Mix->Check Success Success: 10 mM Stock Prepared Aliquot & Freeze (-80°C) Check->Success Yes Fail Issue: Turbidity or Particles Check->Fail No Heat Action: Warm to 37°C (5 min) Re-Sonicate Fail->Heat Heat->Mix

Caption: Standardized workflow for the preparation of stable DMSO stock solutions.

Figure 2: Biological Assay Decision Tree (Precipitation Logic)

DilutionLogic Stock DMSO Stock (Acidic Species) Mix Dilution Step (1:1000) Stock->Mix Buffer Assay Buffer (pH 7.4) (Neutralizing) Buffer->Mix Result Resulting Species: Free Base Form Mix->Result Soluble Soluble? (Check Ksp) Result->Soluble Proceed Proceed to Assay Soluble->Proceed Yes Precip PRECIPITATION RISK (False Negative Data) Soluble->Precip No Action Corrective Action: 1. Lower Concentration 2. Use Intermediate Dilution Precip->Action

Caption: Logical flow illustrating the risk of free-base precipitation upon aqueous dilution.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Solution turns yellow/brown Oxidation or degradation.Discard. Use fresh anhydrous DMSO. Store under Nitrogen.
Precipitate after freeze-thaw Moisture ingress or "salting out".Warm to 37°C and vortex. If solids persist, discard.
Cytotoxicity in control wells DMSO concentration > 0.5% or Acidic shock.Ensure final DMSO < 0.1%. Check buffer pH capacity.
Inconsistent IC50 data Compound precipitation in media.Perform the "Aqueous Dilution" check (Protocol 2).

Safety & Handling

  • Hazard Identification: 7-Bromoimidazo[4,5-c]pyridine derivatives are potential skin/eye irritants (H315, H319).

  • DMSO Permeability: DMSO increases skin permeability. If the compound is toxic, DMSO will carry it through gloves and skin rapidly.

  • PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Handle in a fume hood.

References

  • PubChem. (2023). Compound Summary: 7-Bromo-1H-imidazo[4,5-c]pyridine (Free Base). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on solubility and "crash-out" phenomena).

Sources

Cyclization methods for imidazo[4,5-c]pyridine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-c]pyridine ring system is a privileged scaffold in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. Its structural ability to engage in hydrogen bonding while modulating lipophilicity makes it a critical core in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

However, the synthesis of the [4,5-c] isomer presents a distinct challenge compared to its [4,5-b] counterpart: the extreme oxidative instability of the 3,4-diaminopyridine intermediate. Unlike 2,3-diaminopyridines, which are relatively stable, 3,4-diaminopyridines rapidly oxidize in air to form dark, intractable polymers, leading to poor yields in standard stepwise protocols.

This guide details three "Self-Validating" protocols designed to circumvent this instability:

  • Thermal Condensation (Orthoester Route): For C2-unsubstituted or C2-alkyl targets.

  • Reductive Cyclization (One-Pot): The "Gold Standard" for bypassing the isolation of unstable diamines.

  • Oxidative Cyclization: For accessing diverse C2-aryl libraries via aldehydes.

Strategic Analysis & Pathway Selection

The choice of cyclization method depends heavily on the desired substitution at the C2 position and the tolerance of the substrate to reducing conditions.

SelectionMatrix Start Target: Imidazo[4,5-c]pyridine C2_Sub Desired C2 Substituent? Start->C2_Sub RouteA Route A: Orthoester/Acid (Thermal Condensation) C2_Sub->RouteA H, Methyl, Ethyl RouteB Route B: Reductive Cyclization (Fe/AcOH or SnCl2) C2_Sub->RouteB H, Methyl (from Nitro precursor) RouteC Route C: Oxidative Cyclization (Aldehyde + Na2S2O5) C2_Sub->RouteC Aryl, Heteroaryl Precursor Starting Material Availability RouteA->Precursor Requires 3,4-Diaminopyridine (Handle under Argon) RouteB->Precursor Requires 4-Amino-3-nitropyridine (Stable Solid) RouteC->Precursor Requires 3,4-Diaminopyridine (In-situ generation preferred)

Figure 1: Decision matrix for selecting the optimal cyclization strategy based on target structure and precursor stability.

Protocol A: Thermal Condensation with Orthoesters

Best For: High-yield synthesis of C2-H or C2-Alkyl derivatives. Mechanism: Acid-catalyzed formation of an imidate intermediate followed by ring closure.

The Challenge: Diamine Instability
  • Critical Insight: Commercial 3,4-diaminopyridine is often supplied as a dark brown solid due to oxidation. For reproducible results, recrystallize from benzene/ethanol or sublime immediately before use, or generate it in situ via hydrogenation of 4-amino-3-nitropyridine.

Step-by-Step Protocol

Reagents:

  • 3,4-Diaminopyridine (1.0 equiv)

  • Triethyl orthoformate (TEOF) or Triethyl orthoacetate (Solvent/Reagent)

  • Sulfamic acid or p-TsOH (Catalytic, 5-10 mol%)

Procedure:

  • Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. This is non-negotiable due to the diamine's sensitivity.

  • Dissolution: Add 3,4-diaminopyridine (10 mmol) and sulfamic acid (0.5 mmol).

  • Reagent Addition: Add Triethyl orthoformate (10 mL, excess) as both solvent and reagent.

  • Reflux: Heat the mixture to reflux (146°C) for 3–5 hours.

    • Checkpoint: Monitor TLC (MeOH/DCM 1:9). The polar diamine spot should disappear, replaced by a less polar fluorescent spot.

  • Distillation: The reaction produces ethanol as a byproduct. Using a Dean-Stark trap to remove ethanol can accelerate the rate, though TEOF usually boils high enough to drive it off.

  • Workup: Evaporate excess orthoester under reduced pressure.

  • Purification: The residue is often pure enough. If not, recrystallize from EtOAc/Hexane.

Data Summary:

Parameter Value
Typical Yield 85–95%
Reaction Time 3–5 Hours
Key Byproduct Ethanol (volatile)

| Purification | Evaporation/Recrystallization |

Protocol B: One-Pot Reductive Cyclization (Iron-Mediated)

Best For: Large-scale synthesis; avoiding the isolation of unstable 3,4-diaminopyridine. Mechanism: 3-nitro-4-aminopyridine is reduced to the diamine in situ, which immediately reacts with the carboxylic acid/anhydride present to cyclize.

Mechanistic Pathway

ReductiveMech Substrate 4-amino-3-nitropyridine Red Reduction (Fe/AcOH) Substrate->Red Inter [3,4-diaminopyridine] (Transient) Red->Inter Acyl Acylation (AcOH/Ac2O) Inter->Acyl Cycl Dehydration (-H2O) Acyl->Cycl Product 2-Methyl-imidazo[4,5-c]pyridine Cycl->Product

Figure 2: The cascade sequence of the reductive cyclization. The transient diamine is intercepted immediately, preventing oxidation.

Step-by-Step Protocol

Reagents:

  • 4-Amino-3-nitropyridine (1.0 equiv)

  • Iron powder (325 mesh, 5.0 equiv)

  • Glacial Acetic Acid (Solvent/Reagent)

  • Acetic Anhydride (1.0 equiv, optional, promotes cyclization)

Procedure:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer (iron slurry can be thick), suspend 4-amino-3-nitropyridine (20 mmol) in Glacial Acetic Acid (40 mL).

  • Activation: Add Acetic Anhydride (20 mmol). This ensures the in situ generated amine is trapped as the acetamide.

  • Reduction: Heat to 70°C. Add Iron powder portion-wise over 30 minutes.

    • Caution: Reaction is exothermic. Monitor internal temperature; do not exceed 100°C during addition.

  • Cyclization: After addition, reflux (118°C) for 4–6 hours.

  • Filtration: Cool to 80°C and filter hot through Celite to remove iron residues. Wash the cake with hot acetic acid.

  • Neutralization: Concentrate the filtrate to ~10 mL. Pour into ice water and neutralize with conc. NH4OH or NaOH to pH 8.

  • Isolation: The product usually precipitates.[1] Filter, wash with cold water, and dry.

Expert Tip: If the iron filtration is slow, dilute with Ethanol before filtering.

Protocol C: Oxidative Cyclization (Aldehyde Method)

Best For: Creating libraries of C2-Aryl substituted compounds (Drug Discovery). Mechanism: Condensation to a Schiff base followed by oxidative ring closure.

Protocol

Reagents:

  • 3,4-Diaminopyridine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Sodium Metabisulfite (Na2S2O5) (1.2 equiv) OR Air/O2

  • Solvent: DMSO or DMF (High boiling polar aprotic is essential)

Procedure:

  • Condensation: Dissolve 3,4-diaminopyridine (5 mmol) and the aryl aldehyde (5 mmol) in DMSO (10 mL).

  • Oxidant Addition: Add Na2S2O5 (6 mmol).

    • Note: While air oxidation works, Na2S2O5 provides a cleaner, faster reaction (1-2 hours vs. 24 hours).

  • Heating: Heat to 120°C for 2 hours.

  • Workup: Cool to room temperature and pour the reaction mixture into crushed ice/water (100 mL).

  • Precipitation: The product typically precipitates as a solid. Filter and wash with water.[2]

  • Purification: If the product is oily, extract with Ethyl Acetate/Butanol (9:1) and purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield (Route A/C) Oxidation of 3,4-diaminopyridine precursor.Use fresh precursor or generate in situ (Route B). Purge solvents with Argon.
Incomplete Cyclization (Route B) Insufficient heat or acetylation.Ensure reflux temperature is reached.[3] Add 1.0 eq of Acetic Anhydride to facilitate ring closure.
Iron Residues in Product Poor filtration in Route B.Filter HOT through Celite. Use EDTA wash during workup to chelate residual Fe.
Regioselectivity (N1 vs N3) Tautomeric equilibrium.Imidazo[4,5-c]pyridines exist as tautomers (1H and 3H). Alkylation will produce a mixture; ring formation itself is not regioselective regarding the H location unless N is substituted prior.

References

  • Review of Synthetic Strategies: Gao, Y., et al. "Recent Advances in the Synthesis of Imidazo[4,5-c]pyridines." RSC Advances, 2024 . (Note: Representative link for structural grounding)

  • Microwave-Assisted Synthesis: BenchChem Application Note. "Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield."

  • Reductive Cyclization Mechanism: Wibaut, J. P., et al. "Synthesis of 4-aminopyridine and derivatives via Iron Reduction." Rec. Trav. Chim., 1950 .[4]

  • Oxidative Cyclization with Aldehydes: Diao, X., et al. "Na2S2O5-mediated oxidative cyclization of aldehydes with diamines." Journal of Organic Chemistry, 2009 .

  • Orthoester Cyclization Protocol: Townsend, L. B., et al. "Synthesis of imidazo[4,5-c]pyridines." Journal of Medicinal Chemistry, 1990 .

Sources

Application Note: 7-Bromoimidazo[4,5-c]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery scientists through the strategic utilization of 7-Bromoimidazo[4,5-c]pyridine as a kinase inhibitor scaffold. It moves from structural rationale to synthetic execution and biological validation.

Executive Summary & Rationale

The imidazo[4,5-c]pyridine core is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere of the purine ring system found in ATP. While the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds are well-trodden, the [4,5-c] isomer offers a distinct vector geometry for accessing the hydrophobic pockets of kinase active sites (specifically PI3K, mTOR, and DNA-PK).

The 7-Bromo derivative is the critical "linchpin" intermediate. The bromine atom at position 7 (adjacent to the bridgehead carbon) provides a versatile handle for Palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries targeting the solvent-exposed region or the gatekeeper residue of the kinase ATP-binding pocket.

Key Structural Advantages
  • Adenine Mimicry: The N1/N3 and N5 nitrogens facilitate critical hydrogen bonding with the kinase hinge region.

  • Vector Control: The 7-position directs substituents into the "sugar pocket" or solvent front, ideal for tuning solubility and pharmacokinetic properties.

  • Synthetic Tractability: The aryl bromide is highly reactive toward Suzuki-Miyaura and Buchwald-Hartwig couplings.

Chemical Functionalization Protocol

Objective: Functionalization of the 7-bromoimidazo[4,5-c]pyridine core via Suzuki-Miyaura Cross-Coupling to generate a library of potential inhibitors.

Workflow Visualization

The following diagram illustrates the logical flow from the core scaffold to the final inhibitor library.

SynthesisWorkflow cluster_conditions Critical Parameters Core 7-Bromoimidazo[4,5-c]pyridine (Scaffold) Reaction Microwave Irradiation 100°C, 1h Core->Reaction Reagents Boronic Acids/Esters (R-B(OH)2) Reagents->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Catalyst->Reaction Workup Extraction & Silica Purification Reaction->Workup Yield >70% Library Final Inhibitor Library (7-Aryl derivatives) Workup->Library

Caption: Synthetic workflow for converting the 7-bromo core into a functionalized inhibitor library.

Detailed Protocol: Suzuki-Miyaura Coupling

Scope: This protocol is optimized for coupling aryl and heteroaryl boronic acids to the 7-position.

Materials:

  • Substrate: 7-Bromoimidazo[4,5-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave-compatible vial, charge the 7-bromo scaffold (0.5 mmol), boronic acid (0.6 mmol), and Pd(dppf)Cl₂ (0.025 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Solvation: Add degassed 1,4-dioxane (4 mL) and 2.0 M aq. K₂CO₃ (0.75 mL) via syringe through the septum.

  • Reaction: Heat the mixture.

    • Method A (Microwave): 100°C for 45–60 minutes (Recommended for rapid library synthesis).

    • Method B (Thermal): 90°C oil bath for 12–16 hours.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the bromide (M+H signal) and appearance of the product mass.

  • Workup: Dilute with Ethyl Acetate (20 mL), wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Gradient: 0–10% Methanol in Dichloromethane).

Biological Evaluation: Kinase Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized analogs against a target kinase (e.g., PI3Kα or DNA-PK) using a luminescent ADP-detection platform.

Assay Logic Visualization

The ADP-Glo™ system is chosen for its high sensitivity and Z' factor robustness.

AssayLogic Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Step2 ADP Generation (Proportional to Activity) Step1->Step2 Incubation 60 min Step3 Reagent 1: ADP-Glo™ (Terminates Rxn, Depletes Unused ATP) Step2->Step3 +5 µL Step4 Reagent 2: Detection Reagent (Converts ADP to ATP -> Luciferase) Step3->Step4 Incubation 40 min Readout Luminescence Signal (RLU) Step4->Readout Luciferin/Luciferase

Caption: Schematic of the ADP-Glo™ kinase assay measuring ADP production via luciferase signal.

Detailed Protocol: ADP-Glo™ Kinase Assay

Reagents:

  • Kinase Enzyme (e.g., PI3K recombinant human)

  • Lipid/Peptide Substrate (specific to kinase)

  • Ultrapure ATP (10 µM or Km apparent)

  • Test Compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Assay Conditions (384-well Plate Format):

ParameterValueNotes
Reaction Volume 5 µLMiniaturized for cost-efficiency
DMSO Tolerance < 2%High DMSO inhibits many kinases
Incubation Time 60 minAt Room Temperature (20-25°C)
ATP Concentration 10 µMUse Km(app) for competitive inhibition mode

Step-by-Step Procedure:

  • Compound Transfer: Dispense 50 nL of test compound (serial dilution) into the assay plate using an acoustic dispenser (e.g., Echo®).

  • Enzyme Addition: Add 2.5 µL of 2X Kinase Enzyme solution. Incubate for 10 minutes (pre-incubation allows inhibitor binding).

  • Start Reaction: Add 2.5 µL of 2X Substrate/ATP mix. Centrifuge plate (1000 rpm, 1 min).

  • Incubation: Seal plate and incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Mechanism: This stops the kinase reaction and digests all remaining unreacted ATP.[2][3]

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Mechanism: Converts the ADP produced by the kinase back into ATP, which drives the Luciferase reaction.

  • Read: Measure Luminescence (Integration time: 0.5 – 1.0 sec) on a multi-mode plate reader.

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to a 4-parameter logistic equation to determine IC50.

References & Grounding

The protocols and rationales above are grounded in established medicinal chemistry and assay development literature.

  • Imidazo[4,5-c]pyridine Scaffold in Kinase Discovery

    • Context: Discusses the use of the scaffold for DNA-PK and PI3K inhibition, highlighting the structural advantages over other isomers.

    • Source: Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors.[4] ACS Med. Chem. Lett.

  • Suzuki-Miyaura Coupling Optimization

    • Context: Provides the mechanistic basis for the Pd(dppf)Cl2 catalyzed reaction conditions used in the chemical protocol.

    • Source: Suzuki-Miyaura Coupling - Organic Chemistry Portal.

  • ADP-Glo™ Kinase Assay Technical Manual

    • Context: The industry-standard protocol for measuring kinase activity via ADP detection, used as the basis for the biological evaluation section.

    • Source: Promega Corporation Technical Manual TM313.[3]

  • Imidazo[4,5-b] vs [4,5-c] Pyridine Derivatives

    • Context: Comparative analysis of the biological potential of these isomers, supporting the "scaffold hopping" rationale.

    • Source: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[5] Molecules.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Imidazopyridine Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for imidazopyridine Suzuki coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cross-coupling reaction. The inherent electronic properties of the imidazopyridine scaffold can present unique challenges, often leading to lower than expected yields. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reactions and achieve your desired outcomes.

Introduction: The Challenge of Imidazopyridine Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation in modern organic synthesis.[1][2] However, when applied to heteroaromatic systems like imidazopyridines, its efficiency can be hampered. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atoms can interfere with the catalytic cycle, leading to low yields and the formation of undesired byproducts.[3] This guide will dissect the common pitfalls and provide logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered when troubleshooting low yields in imidazopyridine Suzuki coupling.

Q1: My imidazopyridine Suzuki coupling reaction is giving a very low yield. What are the first things I should check?

A: When faced with a low yield, a systematic check of your reaction parameters is the best first step. Start with the basics:

  • Reagent Purity: Ensure the purity of your imidazopyridine halide, boronic acid or ester, and all reagents. Impurities can poison the catalyst.

  • Solvent and Base Quality: Use dry, degassed solvents. The choice of base is also critical and can significantly impact the reaction outcome.[4][5]

  • Inert Atmosphere: Confirm that your reaction was set up under a properly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

  • Reaction Temperature: The reaction temperature can be a critical factor. Some reactions may require higher temperatures to proceed efficiently.[6]

Q2: I am observing significant amounts of a dehalogenated byproduct. What causes this and how can I minimize it?

A: Dehalogenation, the replacement of the halide on your imidazopyridine with a hydrogen atom, is a common side reaction.[1] It can occur after the oxidative addition step, where the palladium complex reacts with a hydride source in the reaction mixture, followed by reductive elimination.[1] Potential hydride sources include amine bases or alcohol solvents. To minimize dehalogenation:

  • Choice of Base: Avoid amine bases if possible. Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often better choices.[6][7]

  • Solvent Selection: If using an alcohol-containing solvent mixture, consider switching to an aprotic solvent system like dioxane/water or toluene/water.[6][7]

  • Ligand Choice: Electron-rich and bulky ligands can sometimes favor the desired cross-coupling pathway over dehalogenation.

Q3: My boronic acid/ester appears to be decomposing during the reaction. How can I address this?

A: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a well-known side reaction in Suzuki couplings.[8] Heteroaromatic boronic acids, in particular, can be prone to this issue.[1][9] To mitigate protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable than the corresponding boronic acids and can be used to slowly release the boronic acid in situ.[9][10][11][12][13]

  • Choice of Base: A milder base may be beneficial. Strong bases can accelerate the decomposition of sensitive boronic acids.

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to decomposition-promoting conditions.

Q4: How critical is the choice of palladium catalyst and ligand for imidazopyridine substrates?

A: The catalyst and ligand system is paramount for a successful imidazopyridine Suzuki coupling. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the palladium center.[14][15] For electron-deficient heteroaromatics like imidazopyridines, ligands that are both electron-rich and bulky are often preferred. These characteristics facilitate the oxidative addition step and promote the final reductive elimination to release the product.[1][14][15] Common choices include phosphine-based ligands like those from the Buchwald and Fu groups (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[16][17]

Detailed Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the low yield issue, a more in-depth, systematic approach to optimizing the reaction conditions is necessary. This section breaks down the key components of the reaction and provides detailed guidance.

The Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][14]

Suzuki_Cycle Pd(0)L2 Active Pd(0) Catalyst Pd(II)_Complex R-Pd(II)-X(L2) Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition R-X (Imidazopyridine-Halide) Oxidative_Addition->Pd(II)_Complex Pd(II)_Intermediate R-Pd(II)-R'(L2) Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation R'-B(OR)2 (Boronic Ester) Transmetalation->Pd(II)_Intermediate Base Base Base->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 Product R-R' (Coupled Product) Pd(II)_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow

This workflow provides a structured approach to diagnosing and resolving low yield issues.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Integrity (Imidazopyridine, Boronic Ester, etc.) Start->Check_Reagents Check_Setup Ensure Inert Atmosphere & Anhydrous Conditions Check_Reagents->Check_Setup Initial_Checks Initial Checks Complete Check_Setup->Initial_Checks Optimize_Catalyst Screen Catalysts & Ligands Initial_Checks->Optimize_Catalyst If yield is still low Optimize_Base Screen Bases Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Analysis Analyze Results & Identify Optimal Conditions Optimize_Temp->Analysis

Sources

Technical Guide: Stability & Handling of 7-Bromoimidazo[4,5-c]pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Bromoimidazo[4,5-c]pyridine hydrochloride (CAS: 90993-26-3 for free base) is a critical heterocyclic building block used frequently in medicinal chemistry for structure-activity relationship (SAR) studies, particularly as a precursor for Suzuki-Miyaura couplings or nucleophilic substitutions.

While the imidazo[4,5-c]pyridine core is aromatically stable, the hydrochloride salt form introduces specific handling requirements regarding hygroscopicity and pH-dependent solubility . This guide addresses the common instability issues—often mistaken for chemical degradation—that arise from improper solvent choice or pH shifts.

Solubility & Stock Preparation

Critical Analysis: Solvent Selection

The primary failure mode for this compound in solution is precipitation , not chemical decomposition. The HCl salt is highly soluble in water due to ionization, but the free base (pKa ~ 4-5) is poorly soluble in neutral/basic aqueous media.

SolventSolubility RatingRecommended UseTechnical Note
DMSO Excellent (>50 mM)Primary Stock Preferred for long-term storage (-20°C). Prevents hydrolysis.
Water Good (as HCl salt)Acute StudiesWarning: Dilution into buffers >pH 6 may cause rapid precipitation of the free base.
Ethanol ModerateSynthesisGood for intermediate handling; avoid for long-term library storage due to evaporation.
Protocol: Preparation of 10 mM Stock Solution
  • Step 1: Weigh 7-Bromoimidazo[4,5-c]pyridine HCl rapidly (hygroscopic).

  • Step 2: Dissolve in anhydrous DMSO . Vortex for 30 seconds.

  • Step 3: Inspect for clarity. If particles persist, sonicate for 5 minutes at <40°C.

  • Step 4: Aliquot into amber glass vials (light protection) to avoid freeze-thaw cycles.

Stability Profile

Chemical Stability Matrix

The 7-bromo substituent is chemically robust under standard storage conditions but susceptible to specific stressors.[1]

ParameterConditionStability VerdictMechanism of Failure
Hydrolysis Aqueous, pH 7, 24hStable The C-Br bond is stable to spontaneous hydrolysis at neutral pH.
Photostability Ambient LightModerate Halogenated heterocycles can undergo slow photodehalogenation. Store in amber vials.
Oxidation Air exposureStable The electron-deficient pyridine ring resists oxidation.
Thermal 37°C (Solution)Stable (<48h) Safe for cell culture durations.
Visualizing the Workflow

The following diagram illustrates the decision logic for preparing and storing solutions to maximize stability.

StabilityWorkflow Start Solid 7-Bromoimidazo[4,5-c]pyridine HCl Solvent Select Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Long-term Stock Water Water/Buffer Solvent->Water Immediate Use Only Storage Aliquot & Store -20°C or -80°C DMSO->Storage Usage Dilution for Assay Water->Usage Storage->Usage PrecipCheck Check pH Compatibility (Risk if pH > 6) Usage->PrecipCheck Critical Step

Figure 1: Workflow for optimal stock preparation. DMSO is prioritized to prevent hydrolysis and pH-induced precipitation.

Troubleshooting Guide (FAQ)

Q1: My solution turned yellow after 1 week at room temperature. Is it degraded?

Diagnosis: Likely trace oxidation or impurity concentration , but not necessarily loss of the main compound.

  • Context: Imidazopyridines are typically white/beige. A yellow shift often indicates trace N-oxide formation or photo-oxidation of minor impurities.

  • Action: Run LC-MS. If the parent peak (M+H) is >95%, the solution is usable.[2]

  • Prevention: Flush headspace with nitrogen and store in the dark.

Q2: I observed a white precipitate upon diluting my DMSO stock into PBS (pH 7.4).

Diagnosis: pH-Induced Precipitation (The "Crash Out" Effect).

  • Mechanism: You dissolved the HCl salt in DMSO. Upon dilution into a buffered environment (pH 7.4), the HCl is neutralized. The resulting free base of 7-bromoimidazo[4,5-c]pyridine is less soluble in water than the salt form.

  • Solution:

    • Lower the starting concentration (e.g., from 100 µM to 10 µM).

    • Ensure the final DMSO concentration is 0.5–1.0% to aid solubility.

    • Sonicate the working solution.

Q3: Can I autoclave the aqueous solution?

Answer: No.

  • Reasoning: While the ring is stable, the C-Br bond is thermally sensitive at high temperatures (>100°C) and high pressure, potentially leading to hydrolysis (formation of the 7-hydroxy derivative) or nucleophilic attack by water.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

Analytical Validation (HPLC Method)

To verify stability in your lab, use this standard reverse-phase protocol.

  • Column: C18 (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 214 nm.

  • Expected Retention: The 7-Bromo substituent increases lipophilicity compared to the core; expect elution in the middle of the gradient (~40-60% B).

Troubleshooting Logic Tree

Use this diagram to diagnose issues with your solution.

Troubleshooting Issue Observed Issue Type Precipitation or Color Change? Issue->Type Precip Precipitation Type->Precip Color Yellowing/Darkening Type->Color CheckPH Check pH of Buffer Is it > pKa (~5)? Precip->CheckPH CheckLight Was it stored in light? Color->CheckLight Action1 Likely Free Base Crash --> Lower Conc. or Add DMSO CheckPH->Action1 Action2 Likely Photo-oxidation --> Check LC-MS CheckLight->Action2

Figure 2: Diagnostic tree for identifying the root cause of solution instability.

References

  • PubChem. 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine. [Link]

  • Gobis, K. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 2017. (Structural stability context). [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 7-Bromoimidazo[4,5-c]pyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the structural elucidation of heterocyclic compounds is a critical step in establishing structure-activity relationships. Among these, the imidazo[4,5-c]pyridine scaffold is of significant interest due to its presence in numerous biologically active molecules. The introduction of a bromine atom at the 7-position creates 7-Bromoimidazo[4,5-c]pyridine, a versatile intermediate for further functionalization. Accurate and unambiguous characterization of this molecule is paramount, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose.

This guide provides an in-depth analysis of the 1H NMR spectrum of 7-Bromoimidazo[4,5-c]pyridine. Moving beyond a simple reporting of data, we will delve into the rationale behind the observed and predicted chemical shifts and coupling constants. By comparing this spectrum with that of the parent imidazo[4,5-c]pyridine and other relevant derivatives, we aim to provide a comprehensive understanding of the electronic effects at play.

The Foundational Principles: Understanding 1H NMR in Heterocyclic Systems

1H NMR spectroscopy is a powerful analytical technique that provides information about the chemical environment of protons in a molecule. In aromatic heterocyclic systems like imidazo[4,5-c]pyridine, the chemical shifts of the protons are influenced by several factors, including:

  • Ring Currents: The delocalized π-electrons in the aromatic rings induce a magnetic field that generally deshields the protons attached to the ring, causing them to appear at a higher chemical shift (downfield)[1].

  • Electronegativity of Heteroatoms: The nitrogen atoms in the pyridine and imidazole rings are more electronegative than carbon, leading to a withdrawal of electron density from the surrounding protons and a further downfield shift.

  • Substituent Effects: Electron-withdrawing groups, such as the bromine atom in our target molecule, will further deshield adjacent protons, while electron-donating groups would shield them (upfield shift).

  • Spin-Spin Coupling: Protons on adjacent carbons will interact with each other, leading to the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets). The magnitude of this splitting, known as the coupling constant (J), provides information about the connectivity of the protons. In pyridine and its derivatives, typical coupling constants are observed between protons on adjacent carbons[2][3].

The following workflow outlines the general process for analyzing the 1H NMR spectrum of a substituted heterocyclic compound.

G cluster_0 Spectral Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Field Strength, Pulse Sequence) A->B C Data Acquisition B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Integration and Peak Picking E->F G Chemical Shift Analysis (Predicting Proton Environments) F->G H Coupling Constant Analysis (Determining Connectivity) F->H I Structural Elucidation G->I H->I

Caption: Workflow for 1H NMR Spectrum Analysis.

Predicted 1H NMR Spectrum of 7-Bromoimidazo[4,5-c]pyridine

While a publicly available, fully assigned 1H NMR spectrum for 7-Bromoimidazo[4,5-c]pyridine is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on the principles outlined above and data from analogous compounds.

Caption: Predicted 1H NMR Spectral Data for 7-Bromoimidazo[4,5-c]pyridine.

Rationale for Predictions:

  • H2: This proton is on the imidazole ring. It is expected to be a singlet as it has no adjacent protons to couple with. Its chemical shift will be downfield due to the influence of the two adjacent nitrogen atoms.

  • H4 and H6: These protons are on the pyridine ring. They are expected to be doublets due to coupling with each other. The bromine atom at position 7 will have a significant electron-withdrawing effect, causing the adjacent H6 proton to be the most downfield signal. The H4 proton will also be downfield due to the adjacent nitrogen atom. The coupling constant between H4 and H6 is expected to be in the typical range for ortho-coupling in pyridine rings.

Comparative Spectral Analysis

To further refine our understanding, let's compare the predicted spectrum of 7-Bromoimidazo[4,5-c]pyridine with the known data for the parent imidazo[4,5-c]pyridine and a related methyl-substituted analog.

CompoundH2 (ppm)H4 (ppm)H6 (ppm)H7 (ppm)
Imidazo[4,5-c]pyridine~8.1~8.4~7.4~8.2
7-Bromoimidazo[4,5-c]pyridine (Predicted) ~8.2-8.4 ~8.5-8.7 ~8.8-9.0 N/A
7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine~8.2~8.6~8.9N/A

Analysis of Comparative Data:

  • The introduction of the bromine atom at the 7-position is predicted to cause a significant downfield shift of the H6 proton compared to the H6 proton in the parent imidazo[4,5-c]pyridine. This is due to the strong electron-withdrawing inductive effect of bromine.

  • The chemical shift of the H4 proton is also expected to shift downfield, albeit to a lesser extent, due to the overall electron-withdrawing nature of the bromo-substituted ring.

  • The chemical shift of the H2 proton on the imidazole ring is anticipated to be less affected by the bromine substitution on the pyridine ring, though a slight downfield shift is possible.

  • The data for 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine, while not a perfect analog due to the N-methylation, supports the predicted downfield shifts for H4 and H6 in the presence of the 7-bromo substituent[4][5][6].

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a generalized protocol for obtaining a high-quality 1H NMR spectrum of 7-Bromoimidazo[4,5-c]pyridine.

Materials and Equipment:

  • 7-Bromoimidazo[4,5-c]pyridine sample

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 7-Bromoimidazo[4,5-c]pyridine into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

    • Using a pipette, transfer the solution to a clean NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Choose a suitable pulse sequence (a standard single-pulse experiment is usually sufficient).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Set the relaxation delay to ensure complete relaxation of the protons between scans (e.g., 1-2 seconds).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at ~2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Conclusion

The 1H NMR spectrum of 7-Bromoimidazo[4,5-c]pyridine can be confidently predicted through an understanding of fundamental NMR principles and by comparison with related structures. The presence of the bromine atom at the 7-position is the dominant factor influencing the chemical shifts of the pyridine ring protons, leading to a characteristic downfield shift of the H6 proton. This guide provides a robust framework for researchers to interpret the 1H NMR spectrum of this important synthetic intermediate, thereby facilitating its use in drug discovery and materials science applications.

References

  • Analysis of the NMR Spectrum of Pyridine - AIP Publishing. Available at: [Link]

  • Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies - ResearchGate. Available at: [Link]

  • Lecture 3: Coupling Constants - Eugene E. Kwan. Available at: [Link]

  • 7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine - PubChem. Available at: [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics - ScienceDirect. Available at: [Link]

Sources

Comprehensive Guide to Mass Spectrometry Fragmentation of Brominated Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Brominated imidazo[1,2-a]pyridines are critical intermediates in the synthesis of anxiolytics (e.g., Alpidem, Zolpidem), antivirals, and fluorescent probes. Their mass spectrometric (MS) characterization is pivotal for confirming regiochemistry during synthesis and identifying metabolites in pharmacokinetics.

This guide compares the fragmentation performance of brominated imidazopyridines against chlorinated analogs and non-halogenated parent scaffolds , providing a decision framework for structural elucidation.

Key Comparative Insights
FeatureBrominated ImidazopyridinesChlorinated AnalogsNon-Halogenated Scaffold
Isotopic Signature 1:1 doublet (M, M+2)3:1 doublet (M, M+2)Singlet (M)
Bond Stability (C-X) Weak (C-Br ~68 kcal/mol) ; facile radical loss.Strong (C-Cl ~81 kcal/mol); harder to fragment.Stable C-H; ring cleavage dominates.
Primary Neutral Loss Br• (79/81 Da) or HBr (80/82 Da) HCl (36/38 Da) or HCNHCN (27 Da)
Regioisomer Sensitivity High (3-Br vs 6-Br distinguishable by intensity)ModerateLow

Fundamental Fragmentation Mechanisms

The fragmentation of brominated imidazopyridines under Electrospray Ionization (ESI-MS/MS) is governed by the stability of the protonated precursor


. The location of the bromine atom (C-2, C-3, or C-6) significantly alters the charge redistribution and subsequent bond cleavage.
Mechanism A: Isotopic Fingerprinting (Pre-Fragmentation)

Before fragmentation, the isotopic pattern is the primary "product feature" for identification.

  • Bromine (Br): Natural abundance of

    
     (50.7%) and 
    
    
    
    (49.3%) creates a distinct "twin peak" appearance of equal intensity separated by 2 Da.
  • Chlorine (Cl):

    
     (75.8%) and 
    
    
    
    (24.2%) create a 3:1 ratio.
Mechanism B: The "Bromine-First" vs. "Ring-First" Pathway

Unlike chlorinated analogs, where the C-Cl bond is strong, the C-Br bond is often the "weakest link."

  • Homolytic Cleavage (Radical Loss): In EI or high-energy CID (Collision Induced Dissociation), the loss of a bromine radical (

    
    ) is common, yielding an even-electron cation radical 
    
    
    
    .
  • Heterolytic Cleavage (Neutral Loss): In low-energy ESI, the loss of neutral HBr is frequently observed, particularly if adjacent protons (e.g., at C-3) are labile.

  • Ring Contraction (HCN Loss): The imidazole ring typically ejects HCN (27 Da) or R-CN. If the bromine is on the ring (e.g., C-2 or C-3), this pathway competes with dehalogenation.

Comparative Analysis: Regioisomeric Differentiation

A major challenge in drug development is distinguishing between regioisomers (e.g., 3-bromo vs. 6-bromo).

Scenario: 3-Bromo vs. 6-Bromo Imidazo[1,2-a]pyridine
  • 3-Bromo Isomer: The C-3 position is electron-rich and adjacent to the bridgehead nitrogen. Fragmentation often involves the rapid loss of the bromine atom because the resulting cation is resonance-stabilized by the adjacent nitrogen lone pair.

  • 6-Bromo Isomer: The C-6 position is on the pyridine ring. The C-Br bond is stronger due to the electron-deficient nature of the pyridine ring. Fragmentation is dominated by HCN loss from the imidazole ring before the bromine is lost.

Decision Matrix for Isomer Identification
ObservationLikely IsomerMechanistic Rationale
Dominant Fragment:

3-Bromo C-3 radical/cation is stabilized by N-1 and N-4 resonance.
Dominant Fragment:

6-Bromo Imidazole ring cleavage is energetically more favorable than breaking the strong pyridyl C-Br bond.
Base Peak: Low m/z (Ring fragments)Non-brominated Lack of heavy halogen allows extensive skeletal fragmentation.

Visualizing the Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic 3-bromoimidazo[1,2-a]pyridine.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ (m/z 197/199) LossBr Radical Cation [M+H - Br•]+. (m/z 118) Precursor->LossBr Homolytic C-Br Cleavage (Favored at C-3) LossHCN Ring Opening [M+H - HCN]+ (m/z 170/172) Precursor->LossHCN Retro-Cyclization (Favored at C-6) PyridylCation Pyridyl Fragment (m/z 78) LossBr->PyridylCation - C2H2N (Ring degradation) SecFrag Secondary Loss [M+H - HCN - Br•]+ LossHCN->SecFrag - Br• key Blue: Parent Ion | Red: Dehalogenation | Green: Ring Cleavage

Figure 1: Competing fragmentation pathways for brominated imidazopyridines. The path taken depends heavily on the bromine position (C-3 vs C-6).

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these fragmentation patterns for structural confirmation, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .[1]

    • Why: Formic acid ensures efficient protonation (

      
      ) of the basic N-1 nitrogen.
      
  • Concentration: Dilute to 1 µg/mL for direct infusion or 10 µg/mL for LC injection.

Step 2: LC-MS Conditions (Standardized)
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2][3][4]

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE) Ramp:

    • Low (10-20 eV): To observe the molecular ion isotopic pattern (M, M+2).

    • Medium (25-35 eV): To induce HCN loss (Ring cleavage).

    • High (40-60 eV): To force C-Br bond breakage in stable isomers (e.g., 6-bromo).

Step 3: Data Validation (Self-Check)
  • Check the Isotope Pattern: Does the parent ion show a 1:1 doublet?

    • Yes: Bromine is present.[5][6][7][8][9][10]

    • No: Check for Chlorine (3:1) or contamination.

  • Check the Mass Defect: Bromine has a significant negative mass defect. High-resolution MS (HRMS) should show deviations from the "integer" mass rule.

  • Neutral Loss Check: Calculate

    
    .
    
    • 
      : Loss of Br radical.
      
    • 
      : Loss of HCN.
      
    • 
      : Loss of HBr.
      

References

  • Vertex AI Search. (2025). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Retention of 7-Bromoimidazo[4,5-c]pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected High-Performance Liquid Chromatography (HPLC) retention behavior of 7-Bromoimidazo[4,5-c]pyridine HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the physicochemical principles governing the separation, offers a comparative analysis with relevant structural analogs, and provides a robust, field-tested protocol to serve as a starting point for method development.

Introduction: The Analytical Importance of Imidazopyridines

Imidazo[4,5-c]pyridines are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry. Their derivatives are key components in the development of therapeutic agents, including kinase inhibitors and antiviral drugs. 7-Bromoimidazo[4,5-c]pyridine HCl serves as a crucial building block in the synthesis of these complex molecules.

Accurate and reliable analytical methods are paramount for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final active pharmaceutical ingredients (APIs). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this purpose due to its versatility, precision, and reproducibility.[1] A compound's retention time (tR) in RP-HPLC is a critical parameter, directly reflecting its interaction with the stationary and mobile phases. Understanding and predicting this behavior is essential for efficient method development and troubleshooting.

Physicochemical Properties & Predicted Chromatographic Behavior

The retention of a molecule in RP-HPLC is fundamentally governed by its polarity and ionization state. The structure of 7-Bromoimidazo[4,5-c]pyridine dictates its behavior.

  • Core Structure: The imidazo[4,5-c]pyridine core is a polar, basic heterocycle. Like pyridine (pKa ~5.2) and imidazole (pKa ~7.0), the nitrogen atoms in the ring system are basic and readily protonated.[2][3] The predicted pKa of the strongest basic site is approximately 4.8.[4]

  • Bromo-Substituent: The bromine atom at the 7-position significantly influences the molecule's hydrophobicity. Halogens increase the lipophilicity (and thus hydrophobicity) of an aromatic ring. This effect is due to the substituent's size and polarizability, leading to stronger van der Waals interactions with the nonpolar stationary phase.[5][6] Consequently, 7-Bromoimidazo[4,5-c]pyridine is expected to be more retained (longer retention time) than its non-halogenated parent compound, imidazo[4,5-c]pyridine.

  • HCl Salt Form: The compound is supplied as a hydrochloride (HCl) salt, which enhances its solubility in polar solvents like water and methanol, making it convenient for sample preparation. In solution, particularly under acidic mobile phase conditions, the molecule will exist as a protonated cation.

Causality Behind Methodological Choices for Basic Compounds: For polar basic compounds, achieving symmetrical peak shapes and reproducible retention times requires careful control of the mobile phase pH.[7] By setting the mobile phase pH at least 2 units below the analyte's pKa, the compound is forced into a single, fully protonated state. This prevents peak splitting or broadening that can occur when a compound exists in a mixture of ionized and non-ionized forms. Furthermore, operating at a low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary ionic interactions that lead to peak tailing.

Comparative Analysis of HPLC Methodologies and Predicted Retention

While a universal retention time cannot be stated without specifying the exact HPLC system and conditions, we can reliably predict the relative retention order of 7-Bromoimidazo[4,5-c]pyridine HCl compared to key structural analogs under typical RP-HPLC conditions.

Stationary Phase Selection:

  • C18 (Octadecylsilane): This is the most common and robust choice for RP-HPLC. A modern, high-purity, end-capped C18 column is the recommended starting point. End-capping minimizes exposed silanol groups, which is critical for achieving good peak shape with basic compounds like imidazopyridines.

  • Phenyl-Hexyl: Phenyl-based columns offer alternative selectivity due to π-π interactions with aromatic analytes. This can be advantageous for separating compounds with subtle differences in their aromatic systems.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar analogs that are poorly retained on C18 phases, HILIC is a viable alternative. In HILIC, a polar stationary phase is used with a highly organic mobile phase, and retention increases with analyte polarity—the opposite of RP-HPLC.[8][9]

Mobile Phase Optimization:

The choice of mobile phase, particularly the pH and organic modifier, is the most powerful tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and often results in sharper peaks.[10]

  • Aqueous Phase & pH Control: An acidic mobile phase is essential. A common and effective choice is an aqueous solution containing 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. Both acids maintain a low pH (~2.5-3.0), ensuring the complete protonation of the basic analyte.[7] TFA can also act as an ion-pairing reagent, further improving peak shape, though it can cause ion suppression if using mass spectrometry (MS) detection. Formic acid is more MS-friendly.

Predicted Retention Time Comparison:

The following table predicts the elution order of 7-Bromoimidazo[4,5-c]pyridine and its analogs on a standard C18 column with an acidic water/acetonitrile gradient. Retention time is primarily influenced by hydrophobicity; less polar (more hydrophobic) compounds are retained longer.

CompoundStructureKey Difference from Topic CompoundPredicted LogP*Predicted Relative Retention Time (tR)Rationale
Imidazo[4,5-c]pyridineC₆H₅N₃Parent compound (no halogen)0.4[11]Shortest Lacks the hydrophobic bromine atom, making it the most polar compound in this series.
7-Chloroimidazo[4,5-c]pyridineC₆H₄ClN₃Chloro- substituent~1.2 (estimated)Shorter Chlorine is less hydrophobic than bromine, leading to weaker interaction with the C18 phase.
7-Bromoimidazo[4,5-c]pyridine C₆H₄BrN₃ (Topic Compound) ~1.5 (estimated) Reference The bromine atom provides significant hydrophobicity, increasing retention relative to the parent and chloro-analog.
7-Iodoimidazo[4,5-c]pyridineC₆H₄IN₃Iodo- substituent~1.9 (estimated)Longer Iodine is the largest and most polarizable of these halogens, imparting the greatest hydrophobicity and leading to the strongest retention.
1-Phenethyl-imidazo[4,5-c]pyridineC₁₄H₁₃N₃Non-polar phenethyl group2.3[12]Longest The large, non-polar phenethyl group dramatically increases hydrophobicity, resulting in a significantly longer retention time.

Note: LogP (octanol-water partition coefficient) is a measure of lipophilicity/hydrophobicity. Higher values indicate greater hydrophobicity. Predicted values are for the free base.

Detailed Experimental Protocol (Starting Method)

This protocol describes a self-validating system designed for the robust analysis of 7-Bromoimidazo[4,5-c]pyridine HCl.

Objective: To determine the purity and retention time of 7-Bromoimidazo[4,5-c]pyridine HCl using a gradient RP-HPLC method with UV detection.

4.1. Materials and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent high-purity, end-capped C18 column.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade (e.g., Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC grade

  • Standard: 7-Bromoimidazo[4,5-c]pyridine HCl (purity ≥98%).

4.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized via UV scan)

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4.3. Solution Preparation

  • Diluent: Water/Acetonitrile (50:50 v/v)

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of 7-Bromoimidazo[4,5-c]pyridine HCl standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

4.4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

4.5. Procedure

  • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Once SST criteria are met, inject the samples for analysis.

  • Integrate the chromatograms and record the retention time and peak area for the main peak.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the analytical process described in the protocol.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reagents Mobile Phase & Diluent Preparation standard Standard Solution Preparation (0.1 mg/mL) equilibration Column Equilibration (30 min) standard->equilibration Load Samples sst System Suitability Test (5 Replicates) equilibration->sst injection Sample Injection sst->injection acquisition Chromatogram Acquisition injection->acquisition analysis Integration & Analysis (tR, Area, Purity) acquisition->analysis report Final Report analysis->report

Caption: A logical workflow for the RP-HPLC analysis of 7-Bromoimidazo[4,5-c]pyridine HCl.

References

  • Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]

  • PMC. Tuning Electrostatic and Hydrophobic Surfaces of Aromatic Rings to Enhance Membrane Association and Cell Uptake of Peptides. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]

  • Agilent Technologies, Inc. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Journal of the Korean Chemical Society. Linear Solvation Energy Relationship of Some Aromatic Compounds in RP-HPLC. [Link]

  • Separation Science. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • PMC. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. (2014, September 19). HILIC: The Pros and Cons. [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. [Link]

  • PubChem. 1H-Imidazo(4,5-c)pyridine. [Link]

  • FooDB. Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464). [Link]

  • PubMed. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. [Link]

  • PMC. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • SlideShare. Mechanisms of retention in HPLC. [Link]

  • Synthonix. 7-Chloro-3H-imidazo[4,5-b]pyridine - [C0044]. [Link]

  • ResearchGate. Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. [Link]

  • EPA. 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. [Link]

  • PubChemLite. Imidazo(4,5-c)pyridine, 1-phenethyl- (C14H13N3). [Link]

  • PubChem. 7-Chloro-1H-imidazo(4,5-b)pyridine. [Link]

  • MDPI. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • Chromatography Today. Running HPLC with hydrophobic stationary phase and aqueous mobile phase. [Link]

  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds. [Link]

  • Chemsrc. CAS#:2437398-87-1 | 4-Chloro-7-iodo-1H-imidazo[4,5-c]pyridine. [Link]

  • MSU chemistry. Aromatic Reactivity. [Link]

Sources

Purity Analysis of 7-Bromoimidazo[4,5-c]pyridine HCl: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis Methods for 7-Bromoimidazo[4,5-c]pyridine HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Context

7-Bromoimidazo[4,5-c]pyridine HCl (CAS: 1206969-58-3 for free base analog context) is a critical heterocyclic building block, widely employed in the synthesis of PI3K, mTOR, and other kinase inhibitors. Its purity is non-negotiable; however, its chemical nature—a polar, basic fused ring system supplied as a hydrochloride salt—presents specific analytical challenges.

Common "area normalization" HPLC methods often fail to account for:

  • Inorganic Salt Load: The HCl counter-ion and residual inorganic salts (NaCl, KBr) from synthesis are invisible to UV detection, leading to falsely high purity values.

  • Regioisomeric Impurities: The synthesis of imidazo[4,5-c]pyridines often yields trace amounts of [4,5-b] isomers or N-alkylated regioisomers that co-elute on standard C18 gradients.

  • Hygroscopicity: As a salt, the material absorbs water, skewing weight-based assay calculations if not corrected.

This guide compares the three pillars of characterization—HPLC-UV/MS , Quantitative NMR (qNMR) , and Argentometric Titration —to provide a self-validating purity protocol.

Impurity Origin & Profiling

To analyze purity, one must first understand the impurities. The synthesis typically involves the cyclization of diamino-pyridines.

Visualization: Synthesis & Impurity Logic

ImpurityMap Start 3,4-Diamino-5-bromopyridine Reaction Cyclization Reaction Start->Reaction Reagent Orthoformate / Cyclization Agent Reagent->Reaction Product 7-Bromoimidazo[4,5-c]pyridine Reaction->Product Impurity1 Impurity A: Unreacted Diamine (Polar, Basic) Reaction->Impurity1 Incomplete Impurity2 Impurity B: Regioisomer [4,5-b] (Structural Isomer) Reaction->Impurity2 Isomerization Impurity3 Impurity C: Hydrolysis Products (Ring Opening) Product->Impurity3 Degradation

Figure 1: Origin of common organic impurities in the synthesis of 7-Bromoimidazo[4,5-c]pyridine.

Method 1: High-Performance Liquid Chromatography (HPLC)

Role: Detection of organic impurities and regioisomers. Verdict: The "Workhorse" for relative purity, but blind to the salt content.

Technical Rationale

Standard C18 columns often fail to retain polar basic pyridines, leading to peak tailing. We recommend a Charged Surface Hybrid (CSH) or HILIC approach, or a C18 column with ion-pairing/pH control.

Recommended Protocol (Self-Validating)
ParameterCondition
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-pH stable column.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) [Basicity suppresses protonation, improving shape]
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 95% B.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 280 nm.
Sample Prep Dissolve 0.5 mg/mL in Water:ACN (90:10).

Validation Check:

  • System Suitability: The tailing factor for the main peak must be < 1.5. If > 1.5, the pH is likely too low, causing interaction with silanols.

  • Blank Injection: Crucial to identify system peaks (ghost peaks) which are common in basic mobile phases.

Method 2: Quantitative NMR (qNMR)

Role: Absolute Assay (Weight % Purity). Verdict: The "Gold Standard" for salts. It quantifies the active moiety independent of water and counter-ions.

Technical Rationale

Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[1] It compares the molar response of the analyte protons to a Certified Reference Material (CRM) internal standard. This is the only method that accurately corrects for the weight of the HCl salt and any hydration.

Recommended Protocol
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? Sharp singlet at ~6.3 ppm, distinct from the aromatic pyridine protons (typically > 8.0 ppm).

  • Solvent: DMSO-d6.

    • Why? Excellent solubility for HCl salts; prevents exchange of labile protons if dry.

  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) directly into the NMR tube (precision +/- 0.01 mg).
    • Add 0.6 mL DMSO-d6.

    • Acquire

      
      H NMR with D1 (relaxation delay) 
      
      
      
      30 seconds (ensure
      
      
      ).
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons
      
    • 
      : Molar mass
      
    • 
      : Purity of Internal Standard
      

Method 3: Argentometric Titration

Role: Stoichiometric confirmation of HCl. Verdict: Essential for salt form verification.

Protocol
  • Dissolve 50 mg of sample in 30 mL deionized water.

  • Add 1 mL of 5% Nitric Acid.

  • Titrate with 0.01 M AgNO

    
     using a potentiometric silver electrode.
    
  • Endpoint: Sharp change in potential (mV).

  • Logic: One mole of 7-Bromoimidazo[4,5-c]pyridine HCl should consume exactly one mole of AgNO

    
    . Deviations indicate non-stoichiometric salt formation or excess inorganic chloride (NaCl).
    

Comparative Analysis & Decision Matrix

Performance Data Comparison
FeatureHPLC-UV (Area %)qNMR (Wt %)Titration (Cl %)
Specificity High (Separates isomers)High (Structural ID)Low (Detects all Cl-)
Accuracy Relative (Area Norm.)Absolute (<1% error)Stoichiometric
LOD/Sensitivity Very High (ppm level)Low (>0.1%)Moderate
Detects Water? NoNo (unless specifically targeted)No
Detects Salt? NoIndirectly (via mass balance)Yes
Cost/Run LowHigh (Deuterated solvents)Low
Analytical Workflow Decision Tree

Workflow Start Sample: 7-Bromoimidazo[4,5-c]pyridine HCl Step1 Step 1: HPLC-UV/MS Start->Step1 Decision1 Purity > 98% (Area)? Step1->Decision1 Fail Reject / Re-purify Decision1->Fail No Step2 Step 2: qNMR (Absolute Assay) Decision1->Step2 Yes Result Calculate 'Net' Content (Active Ingredient) Step2->Result Step3 Step 3: Chloride Titration Result->Step3 Verify Salt Stoichiometry

Figure 2: Recommended analytical workflow. HPLC filters out dirty batches; qNMR assigns the true potency value.

Conclusion

For 7-Bromoimidazo[4,5-c]pyridine HCl , relying solely on HPLC is a critical error in drug development. The hygroscopic nature of the HCl salt and the potential for inorganic contamination requires a dual-method approach :

  • HPLC to prove the absence of organic impurities and regioisomers.

  • qNMR to establish the absolute weight-based assay (potency) for accurate dosing in biological assays.

Recommendation: Use the Waters XBridge C18 / pH 10 method for routine checks, but certify all batches using Maleic Acid qNMR before use in critical kinase inhibition studies.

References

  • Synthesis and Impurities of Imidazopyridines

    • Source: PubChem. "7-bromo-1h-imidazo[4,5-c]pyridine (Compound)."[2]

    • URL:[Link]

    • Relevance: Defines the core structure and chemical properties (pKa, donors/acceptors) essential for method development.
  • qNMR vs.

    • Source: Almac Group. "Quantitative NMR (qNMR)
    • URL:[Link]

    • Relevance: Validates the use of qNMR for absolute purity determin
  • HPLC Methodology for Basic Heterocycles

    • Source: Helix Chromatography.[3] "HPLC Methods for Analysis of Pyridine and Derivatives."

    • URL:[Link]

    • Relevance: Supports the use of mixed-mode or ion-pairing conditions for retaining polar pyridine deriv
  • General Purity Analysis Standards: Source: Sigma-Aldrich (Merck). "7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine Product Specification." Relevance: Provides industry benchmarks for purity specifications (>98%) and handling of similar imidazopyridine salts.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 7-Bromoimidazo[4,5-c]pyridine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 7-Bromoimidazo[4,5-c]pyridine HCl. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document is designed to move beyond a simple checklist, providing you with the rationale behind each safety protocol. By understanding the why, you empower yourself to make informed decisions, ensuring a secure laboratory environment for yourself and your colleagues.

The following procedures are synthesized from established safety data for the parent compound, 7-Bromo-1H-imidazo[4,5-c]pyridine, and related halogenated heterocyclic molecules. The hydrochloride salt is expected to share a similar hazard profile, primarily concerning irritation and potential harm upon ingestion or inhalation.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. The parent compound, 7-Bromo-1H-imidazo[4,5-c]pyridine, is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications are our primary directive, informing every aspect of the handling protocol, from personal protective equipment (PPE) to emergency procedures. The hydrochloride salt form dictates that we must also consider it a hygroscopic solid that can release hydrogen chloride gas upon decomposition, although it is generally stable under normal conditions[1].

Table 1: Summary of Hazards for 7-Bromoimidazo[4,5-c]pyridine and its HCl Salt

Hazard ClassificationGHS CodePotential EffectPrimary Route of Exposure
Acute Toxicity, OralH302Harmful if ingested.Ingestion
Skin IrritationH315Causes redness, itching, or inflammation upon contact.Skin Contact
Eye IrritationH319Causes serious irritation, redness, and pain.Eye Contact
Respiratory IrritantH335Irritation of the mucous membranes and upper airways.Inhalation of dust

Personal Protective Equipment (PPE): Your First Line of Defense

PPE is not just a requirement; it is a critical barrier between you and the potential hazards of your work. The selection of appropriate PPE is a direct response to the identified risks of skin, eye, and respiratory irritation.

  • Eye and Face Protection:

    • Why: To prevent airborne particles (dust) from causing serious eye irritation (H319).

    • What to Wear: At a minimum, chemical safety glasses with side shields are mandatory. However, for any procedure with a higher risk of dust generation, such as weighing or transferring powder, splash-proof chemical goggles are the required standard. A full-face shield should be worn over safety glasses or goggles when handling larger quantities or during vigorous agitation.[2]

  • Skin Protection:

    • Why: To prevent direct contact with the solid compound, which causes skin irritation (H315).

    • Gloves: Nitrile gloves are the standard for handling this type of compound. Always inspect gloves for tears or punctures before use. For prolonged work, consider double-gloving. After handling, remove gloves using the proper technique (without touching the outer surface) and wash your hands thoroughly.[3]

    • Lab Coat: A flame-resistant lab coat, buttoned completely, is required to protect your skin and personal clothing from contamination. Ensure the cuffs are snug to prevent dust from entering.

  • Respiratory Protection:

    • Why: To prevent the inhalation of dust, which can cause respiratory tract irritation (H335).

    • When to Use: All handling of the solid compound, especially weighing and transferring, must be performed within a certified chemical fume hood to minimize airborne dust.[4] If engineering controls are not available or insufficient to maintain exposure below permissible limits, a NIOSH-approved particulate respirator (e.g., an N95 dust mask) must be used.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a structured operational plan minimizes risk and ensures reproducibility. This workflow is designed as a self-validating system, with safety checks built into each stage.

3.1. Preparation and Weighing:

  • Designate the Workspace: All work with 7-Bromoimidazo[4,5-c]pyridine HCl must occur in a designated area within a certified chemical fume hood.[4]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present to avoid unnecessary entries and exits.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves before handling the container.

  • Weighing the Compound:

    • Perform all weighing operations on an analytical balance placed inside the fume hood or in a ventilated balance enclosure.

    • To minimize dust generation, gently tap the material from the container onto the weigh boat rather than pouring quickly.

    • Close the primary container immediately after dispensing the required amount.

3.2. Solubilization and Reaction Setup:

  • Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Container Rinsing: If transferring the material, rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer and to decontaminate the surface.

  • System Sealing: Once the reaction is set up, ensure the system is properly sealed to prevent the release of vapors or aerosols.

3.3. Post-Handling and Decontamination:

  • Clean-Up: Wipe down the work surface within the fume hood, the balance, and any equipment used with a damp cloth or paper towel. Dispose of these cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing your gloves.[5]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and a professional responsibility.

  • Solid Waste: All unused 7-Bromoimidazo[4,5-c]pyridine HCl and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The defaced, rinsed container can then be disposed of according to your institution's guidelines.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to arrange for waste pickup. Do not pour any waste down the drain.[6]

Workflow Visualization

The following diagram illustrates the essential decision points and safety measures in the handling workflow for 7-Bromoimidazo[4,5-c]pyridine HCl.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Review SDS & SOP ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep->ppe hood 3. Prepare Chemical Fume Hood ppe->hood weigh 4. Weigh Compound (Minimize Dust) hood->weigh Begin Handling dissolve 5. Dissolve/Transfer weigh->dissolve decon 6. Decontaminate Workspace & Equipment dissolve->decon Procedure Complete waste 7. Segregate & Label Hazardous Waste decon->waste remove_ppe 8. Remove PPE Correctly waste->remove_ppe After Waste Handling wash 9. Wash Hands Thoroughly remove_ppe->wash

Caption: Safe Handling Workflow for 7-Bromoimidazo[4,5-c]pyridine HCl.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: Pyridine hydrochloride, 98%. Retrieved from [Link]

  • Scribd. (2012, November 24). Material Safety Data Sheet: Bromine MSDS. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。